Valnivudine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241909 | |
| Record name | FV-100 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956483-02-6 | |
| Record name | FV-100 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FV-100 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALNIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valnivudine's Mechanism of Action Against Varicella-Zoster Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valnivudine (formerly known as FV-100) is a potent and highly selective antiviral agent developed for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles. As an orally bioavailable prodrug, this compound is rapidly converted in the body to its active form, Cf1743. The antiviral activity of Cf1743 is critically dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK), a step that ensures its selective activation within virus-infected cells. The resulting phosphorylated metabolite is a potent inhibitor of the viral DNA polymerase, effectively terminating viral DNA replication and halting the spread of the virus. This guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action against VZV.
Core Mechanism of Action
This compound's therapeutic effect is a multi-step process that begins with its systemic absorption and culminates in the targeted inhibition of viral replication.
1.1. Prodrug Conversion and Cellular Uptake: Following oral administration, this compound, a valyl ester of Cf1743, undergoes rapid and extensive conversion to Cf1743 in vivo.[1] This conversion significantly enhances the bioavailability of the active compound compared to direct administration of Cf1743.[2] Being highly lipophilic, Cf1743 efficiently penetrates host cells, including those infected with VZV.
1.2. Viral Thymidine Kinase-Mediated Activation: The cornerstone of this compound's selectivity lies in its activation by the VZV-encoded thymidine kinase (TK).[2][3] In infected cells, VZV TK recognizes Cf1743 as a substrate and catalyzes its successive phosphorylation to Cf1743-monophosphate and subsequently to Cf1743-diphosphate.[2] This enzymatic step is not efficiently performed by host cell kinases, thus concentrating the active antiviral agent in VZV-infected cells and minimizing off-target effects.
1.3. Formation of the Active Triphosphate Metabolite: It is presumed that cellular nucleoside diphosphate kinases (NDPK) further phosphorylate Cf1743-diphosphate to its active triphosphate form, Cf1743-triphosphate.[2] This triphosphate analogue is the ultimate pharmacologically active molecule.
1.4. Inhibition of VZV DNA Polymerase: Cf1743-triphosphate acts as a competitive inhibitor of the VZV DNA polymerase.[2][3] It mimics the natural deoxynucleoside triphosphates (dNTPs) and is incorporated into the growing viral DNA chain. The incorporation of Cf1743-triphosphate leads to the termination of DNA chain elongation, thereby halting viral genome replication.
1.5. Mechanism of Resistance: Resistance to this compound is primarily associated with mutations in the viral thymidine kinase (TK) gene.[2] These mutations can lead to a deficiency in or altered substrate specificity of the VZV TK, preventing the initial and critical phosphorylation of Cf1743 and thus its activation.
Quantitative Data
The in vitro potency of this compound's active form, Cf1743, has been evaluated in various cell culture-based assays. The data highlights its high potency and selectivity against VZV.
| Compound | Parameter | VZV Strain | Cell Line | Value | Reference |
| Cf1743 | EC50 | Clinical Isolates | HEL | Mean ~0.44 nM | [2] |
| Cf1743 | EC50 | OKA | HEL | ~0.44 nM | [2] |
| Cf1743 | EC50 | YS | HEL | ~0.44 nM | [2] |
| Acyclovir | EC50 | Clinical Isolates | HEL | Mean ~2.2 µM | [2] |
| Penciclovir | EC50 | Clinical Isolates | HEL | Mean ~2.2 µM | [2] |
| Foscarnet | EC50 | Clinical Isolates | HEL | Mean >10 µM | [2] |
| Brivudine | EC50 | Clinical Isolates | HEL | Mean ~0.22 µM | [2] |
| Cf1743 | IC50 (VZV TK) | - | - | 3.3 µM | [4] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-VZV activity.
3.1. VZV Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques in the presence of the drug.
-
Materials:
-
Human foreskin fibroblast (HFF) or human embryonic lung (HEL) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell-associated VZV stock
-
This compound or Cf1743, and control antiviral agents
-
Overlay medium (e.g., medium with 1.2% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HFF or HEL cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Cf1743, acyclovir) in cell culture medium.
-
Infect the confluent cell monolayers with a dilution of VZV stock calculated to produce 50-100 plaques per well.
-
After a 2-hour adsorption period, remove the viral inoculum.
-
Wash the cell monolayers with PBS.
-
Add the overlay medium containing the different concentrations of the test compounds or a no-drug control to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
-
3.2. Cell Viability (Cytotoxicity) Assay
This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral agent.
-
Materials:
-
HFF or HEL cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for the same duration as the plaque reduction assay (e.g., 5-7 days).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
For the Neutral Red assay, incubate the cells with a medium containing Neutral Red for 2 hours, then wash and extract the dye with an acidified ethanol solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
3.3. VZV DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound's active metabolite on the viral DNA polymerase.
-
Materials:
-
Purified recombinant VZV DNA polymerase
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Reaction buffer containing MgCl2, KCl, and a buffering agent (e.g., Tris-HCl)
-
A mixture of dATP, dGTP, and dCTP
-
Radiolabeled [3H]dTTP
-
Cf1743-triphosphate
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, the three unlabeled dNTPs, and [3H]dTTP.
-
Add varying concentrations of Cf1743-triphosphate to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified VZV DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The Ki (inhibition constant) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk or Dixon plots.
-
Visualizations
Diagram 1: this compound's Mechanism of Action
References
- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [lirias.kuleuven.be]
- 4. medchemexpress.com [medchemexpress.com]
Valnivudine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine, also known as FV-100, is a potent, orally bioavailable nucleoside analogue investigated for the treatment of herpes zoster (shingles), a painful condition caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the highly active antiviral compound CF-1743. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Development
This compound emerged from research into bicyclic nucleoside analogues (BCNAs) as potential antiviral agents. The parent compound, CF-1743, demonstrated highly potent and selective activity against VZV. However, CF-1743 exhibited poor oral bioavailability. To overcome this limitation, this compound was developed as a valyl ester prodrug of CF-1743, which is rapidly and extensively converted to the active compound in vivo.[1]
The development of this compound has involved several organizations, including Bristol-Myers Squibb, ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), and Synergy Pharmaceuticals. It has progressed through clinical trials, including a Phase 2 study (NCT00900783) and a terminated Phase 3 trial (NCT02412917) that compared its efficacy and safety to valacyclovir for the prevention of post-herpetic neuralgia.[2]
Synthesis Pathway
The synthesis of this compound involves the preparation of the active compound, CF-1743, followed by its esterification to yield the L-valyl ester prodrug. The core of CF-1743 is a bicyclic furopyrimidine nucleoside. A general synthetic approach to such structures involves a Sonogashira cross-coupling reaction.
Experimental Protocol: General Synthesis of Bicyclic Furopyrimidine Nucleosides
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the general approach for creating the bicyclic furopyrimidine core is described in the scientific literature. The following is a representative protocol based on similar syntheses:
-
Sonogashira Coupling: To a solution of a protected 5-iodo-2'-deoxyuridine derivative in an appropriate solvent (e.g., anhydrous DMF), a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added. A terminal alkyne is then added, and the reaction mixture is stirred under an inert atmosphere at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the 5-alkynyl-2'-deoxyuridine intermediate.
-
Intramolecular Cyclization: The 5-alkynyl-2'-deoxyuridine intermediate is dissolved in a suitable solvent mixture (e.g., TEA/MeOH), and copper(I) iodide is added. The mixture is heated to reflux until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to afford the bicyclic furopyrimidine nucleoside (CF-1743).
-
Esterification: The synthesized CF-1743 is then esterified with a protected L-valine derivative using standard esterification methods, followed by deprotection to yield this compound.
Mechanism of Action
This compound is a prodrug that is rapidly absorbed and converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).
CF-1743 is first converted to its monophosphate form by the viral TK. Cellular kinases then further phosphorylate it to the diphosphate and subsequently the active triphosphate form. CF-1743 triphosphate then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.
Preclinical Data
In Vitro Antiviral Activity and Cytotoxicity
The antiviral activity and cytotoxicity of CF-1743 and this compound have been evaluated in various cell lines.
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| CF-1743 | VZV OKA | HEL | 0.3 | >10 | >33,333 |
| CF-1743 | VZV YS | HEL | 0.1 | >10 | >100,000 |
| This compound | - | - | - | >10 | - |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEL: Human embryonic lung fibroblasts.
Experimental Protocol: Plaque Reduction Assay for VZV
The antiviral activity of compounds against VZV is commonly determined using a plaque reduction assay.[3][4]
-
Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a standardized amount of VZV (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-10 days until viral plaques are visible.
-
Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Determination: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of antiviral compounds is typically assessed using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cells (e.g., HEL fibroblasts) are seeded in 96-well plates.
-
Compound Treatment: The cells are exposed to various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound (FV-100) have been conducted in healthy adult volunteers.[1][5]
| Parameter | 100 mg Single Dose | 200 mg Single Dose | 400 mg Single Dose | 800 mg Single Dose |
| CF-1743 Cmax (ng/mL) | 114 (40.4) | 228 (31.6) | 433 (26.6) | 751 (28.4) |
| CF-1743 Tmax (h) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-3.0) |
| CF-1743 AUC0-∞ (ng·h/mL) | 620 (26.8) | 1290 (25.6) | 2580 (23.6) | 4960 (25.4) |
| CF-1743 t1/2 (h) | 3.1 (19.4) | 3.4 (17.6) | 3.8 (15.8) | 4.5 (13.3) |
Data are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median (range) for Tmax.[5]
A study on the effect of food showed that a high-fat meal significantly decreased the Cmax and AUC of CF-1743, while a low-fat meal had no significant effect.[5]
Clinical Trials
This compound has been evaluated in several clinical trials. A Phase 2, multicenter, randomized, double-blind, parallel-group, comparative study (NCT00900783) assessed the efficacy and safety of this compound versus valacyclovir in patients with herpes zoster. A subsequent Phase 3 trial (NCT02412917) with a similar design was initiated but later terminated.[2]
Experimental Workflow: Phase 2 Clinical Trial (NCT00900783)
Conclusion
This compound is a promising antiviral agent for the treatment of herpes zoster. Its design as a prodrug of the highly potent VZV inhibitor CF-1743 successfully addresses the issue of oral bioavailability. Preclinical studies have demonstrated its high potency and selectivity against VZV. While clinical development has faced challenges, the data gathered so far provides valuable insights for the future development of antiviral therapies for VZV infections. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development.
References
- 1. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiviral Spectrum of Valnivudine and CF-1743
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine (formerly known as FV-100) is an orally bioavailable prodrug of CF-1743, a highly potent and selective bicyclic nucleoside analogue (BCNA) inhibitor of Varicella-Zoster Virus (VZV). This technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and preclinical data for this compound and its active metabolite, CF-1743. The information is intended for researchers and professionals involved in antiviral drug development.
Antiviral Spectrum and Potency
The antiviral activity of this compound is conferred by its active form, CF-1743. Extensive in vitro studies have demonstrated that CF-1743 exhibits a narrow but exceptionally potent antiviral spectrum, primarily directed against VZV.
Key Findings:
-
High Potency Against VZV: CF-1743 is one of the most potent anti-VZV compounds reported to date, with 50% effective concentration (EC50) values in the low nanomolar and even picomolar range against various VZV strains.[1]
-
Selective for VZV: The antiviral activity of CF-1743 is highly specific to VZV. It is significantly less active or inactive against other herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1).[2] This selectivity is a key differentiator from other nucleoside analogues like brivudine.
-
Activity Against Clinical Isolates: CF-1743 maintains its high potency against a wide array of clinical VZV isolates, indicating its potential for broad clinical utility in treating shingles.
-
Inactive Against TK-Deficient Strains: The antiviral activity of CF-1743 is dependent on the viral thymidine kinase (TK). VZV strains with mutations in the TK gene that confer resistance to acyclovir (ACV) and brivudine (BVDU) are also resistant to CF-1743.[1][2] However, it retains activity against VZV strains with mutations in the viral DNA polymerase gene.[2]
Table 1: In Vitro Anti-VZV Activity of CF-1743 and Comparator Antivirals
| Virus Strain | Compound | EC50 (nM) | Cell Line | Reference |
| VZV OKA | CF-1743 | 0.3 | HEL | [3] |
| VZV YS | CF-1743 | 0.1 | HEL | [3] |
| Clinical VZV Isolates (mean) | CF-1743 | 0.43 ± 0.39 | HEL | [1] |
| Clinical VZV Isolates (mean) | Acyclovir | 3380 ± 1870 | HEL | [1] |
| Clinical VZV Isolates (mean) | Brivudine | 9.8 ± 4.0 | HEL | [1] |
Cytotoxicity Profile
This compound and CF-1743 exhibit a favorable cytotoxicity profile, with high concentrations required to induce cell death in various human cell lines. This contributes to a high selectivity index, a critical parameter in drug development.
Table 2: Cytotoxicity of this compound
| Cell Line | Compound | CC50 (µM) | Reference |
| Normal Human Primary Hepatocytes | This compound | >10 | [3][4] |
| Normal Human Primary Keratinocytes | This compound | >10 | [4] |
| HepG2 (rapidly dividing) | This compound | >10 | [3][4] |
Mechanism of Action
The antiviral activity of CF-1743 is initiated by its selective phosphorylation by the VZV-encoded thymidine kinase. This is the rate-limiting step and the primary determinant of its VZV-specific activity.
-
Prodrug Conversion: Orally administered this compound is rapidly and extensively converted to its active form, CF-1743, in vivo.
-
Viral Thymidine Kinase Phosphorylation: In VZV-infected cells, CF-1743 is recognized as a substrate by the viral thymidine kinase (TK), which phosphorylates it to CF-1743-monophosphate.[2]
-
Further Phosphorylation: Cellular kinases then further phosphorylate CF-1743-monophosphate to the diphosphate and subsequently to the active triphosphate form, CF-1743-triphosphate.
-
Inhibition of Viral DNA Synthesis: It is presumed that CF-1743-triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[2][5] The precise molecular interactions at the level of the DNA polymerase are a subject of ongoing investigation.
Caption: Mechanism of action of this compound and CF-1743.
Experimental Protocols
VZV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of virus-induced plaques by 50% (EC50).
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Varicella-Zoster Virus (VZV) stock
-
This compound/CF-1743 and control compounds
-
Overlay medium (e.g., medium with 0.5% agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Virus Infection: Remove the culture medium from the cells and infect with a standardized amount of VZV for 1-2 hours.
-
Compound Addition: After the incubation period, remove the virus inoculum and add the different concentrations of the antiviral compounds to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control wells.
Caption: Workflow for a VZV Plaque Reduction Assay.
MTT Cytotoxicity Assay
This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).
Materials:
-
Human cell lines (e.g., HepG2, primary hepatocytes, keratinocytes)
-
Cell culture medium
-
This compound/CF-1743 and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.
Clinical Development Overview
This compound has undergone clinical development for the treatment of herpes zoster (shingles).
-
Phase 1 and 2 Trials: Early-phase clinical trials demonstrated that this compound is rapidly converted to CF-1743 and is generally well-tolerated. A Phase 2 study (NCT00900783) compared the efficacy and safety of this compound to valacyclovir in patients with herpes zoster.
-
Phase 3 Trial: A Phase 3 trial (NCT02412917) was initiated to further evaluate the efficacy and safety of this compound for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain. This trial was terminated, and the specific reasons for termination have not been publicly detailed.
Conclusion
This compound, through its active metabolite CF-1743, is a highly potent and selective inhibitor of VZV replication. Its narrow antiviral spectrum is a result of its specific activation by the VZV thymidine kinase. The compound has demonstrated a favorable preclinical safety profile. While clinical development has been pursued, the current status and future prospects of this compound for the treatment of herpes zoster remain to be fully elucidated. The data presented in this guide underscore the potential of bicyclic nucleoside analogues as a promising class of antiviral agents.
References
- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Fluorosugar analogues of the highly potent anti-varicella-zoster virus bicyclic nucleoside analogue (BCNA) Cf 1743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Valnivudine's Target Selectivity for Varicella-Zoster Virus Thymidine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valnivudine (formerly FV-100) is a prodrug of CF-1743, a bicyclic nucleoside analogue (BCNA) with potent and highly selective activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its remarkable selectivity for the VZV-encoded thymidine kinase (VZV TK) over human cellular and other herpesvirus kinases. This selectivity profile underpins its therapeutic potential, promising high efficacy with a favorable safety profile. This document details the quantitative measures of this selectivity, outlines the experimental protocols used for its determination, and provides visual representations of the key molecular pathways and experimental workflows.
Introduction: The Need for Selective VZV Inhibition
Varicella-Zoster Virus, a member of the Alphaherpesvirinae subfamily, establishes lifelong latency in the cranial nerve and dorsal root ganglia following a primary infection (chickenpox).[3] Reactivation, particularly in immunocompromised individuals or the elderly, leads to herpes zoster (shingles), a debilitating condition characterized by a painful dermatomal rash. While current antiviral therapies, such as acyclovir and its prodrug valacyclovir, are effective, they rely on the viral thymidine kinase for their activation.[4] However, the emergence of drug-resistant VZV strains, often due to mutations in the viral TK gene, presents a growing clinical challenge.[5][6]
This compound represents a promising advancement in VZV treatment due to its high potency and, most critically, its exceptional selectivity for VZV TK. This specificity is attributed to the unique structural features of both the bicyclic nucleoside analogue and the active site of the VZV TK enzyme.[1][2]
Mechanism of Action: Selective Phosphorylation by VZV TK
The antiviral activity of this compound is entirely dependent on its conversion to the active form, CF-1743, and subsequent phosphorylation by VZV TK within infected cells.[1][2] Unlike other nucleoside analogues, which may be recognized by a broader range of viral and cellular kinases, BCNAs like CF-1743 are exclusively substrates for VZV TK.[1][2]
The activation process is a two-step phosphorylation cascade, both steps of which are catalyzed by VZV TK, which possesses both thymidine kinase and thymidylate kinase activities.[2] This dual enzymatic function is a key feature of the VZV TK. The resulting diphosphorylated metabolite is believed to be the active antiviral agent, which is thought to inhibit viral DNA synthesis, potentially through the viral DNA polymerase.[1][2]
A crucial aspect of this compound's selectivity is the inability of human cytosolic thymidine kinase (TK1), mitochondrial thymidine kinase (TK2), and the thymidine kinase from other herpesviruses, such as Herpes Simplex Virus 1 (HSV-1), to recognize and phosphorylate CF-1743.[1][2] This lack of off-target activity is fundamental to its favorable safety profile.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? | MDPI [mdpi.com]
- 3. Characterization of a varicella-zoster virus variant with altered thymidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and genetic characterization of thymidine kinase from clinical strains of varicella-zoster virus resistant to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the thymidine kinase genes from acyclovir-resistant mutants of varicella-zoster virus isolated from patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical development history of FV-100
An In-depth Technical Guide to the Preclinical Development of FV-100
Introduction
FV-100 is a potent, orally bioavailable antiviral agent developed for the treatment of herpes zoster (shingles), an infection caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the bicyclic nucleoside analogue CF-1743, which exhibits highly selective and potent activity against VZV.[1][2][3] This technical guide provides a comprehensive overview of the preclinical development of FV-100, detailing its mechanism of action, in vitro antiviral activity, pharmacokinetics, and toxicology profile. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
FV-100 is the 5'-valyl ester of CF-1743, designed to enhance oral bioavailability.[2][4] Following oral administration, FV-100 is rapidly and extensively converted to its active form, CF-1743.[1] The antiviral activity of CF-1743 is critically dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[2][3][5] This initial phosphorylation step is crucial for its selectivity, as CF-1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[6]
While the precise downstream phosphorylation cascade has not been fully elucidated, it is presumed that cellular kinases further phosphorylate the monophosphate form to the active triphosphate metabolite. This triphosphate analogue is believed to act as a competitive inhibitor of the viral DNA polymerase, thereby terminating viral DNA synthesis.[2][3][5][7]
In Vitro Antiviral Activity
The in vitro potency of CF-1743, the active metabolite of FV-100, has been evaluated against various laboratory and clinical strains of VZV. These studies have consistently demonstrated its superior antiviral activity compared to other established anti-VZV agents.
Experimental Protocol: VZV Plaque Reduction Assay
A common method to determine the in vitro antiviral activity is the plaque reduction assay. The general protocol is as follows:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media until confluent monolayers are formed in 6- or 12-well plates.[2]
-
Virus Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of a VZV laboratory strain or clinical isolate.
-
Drug Treatment: Following virus adsorption, the infected cells are overlaid with medium containing various concentrations of CF-1743 or comparator antiviral drugs.
-
Incubation: The plates are incubated for a period of 5-7 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) is calculated.
Quantitative Data: In Vitro Anti-VZV Activity of CF-1743
| Compound | VZV Strain | Cell Line | EC50 (nM) | Reference |
| CF-1743 | Laboratory & Clinical Isolates | HEL Fibroblasts | ≤ 1 | [6] |
| Acyclovir | Laboratory & Clinical Isolates | HEL Fibroblasts | ~1000 | [6] |
| Brivudine (BVDU) | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |
| Penciclovir | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |
| Foscarnet | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |
Note: Specific EC50 values for all comparator drugs were not detailed in the provided search results, but CF-1743 was stated to be at least 1000 times more active than acyclovir.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models were crucial in selecting FV-100 as the clinical candidate. These studies aimed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of FV-100 and its active metabolite, CF-1743.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male Sprague-Dawley rats are typically used for oral and intravenous pharmacokinetic studies.
-
Dosing: A single dose of FV-100 is administered orally (e.g., via gavage) or intravenously.
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of FV-100 and CF-1743 are quantified using a validated bioanalytical method, such as LC-MS/MS.[8]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Quantitative Data: Preclinical Pharmacokinetics of FV-100 and CF-1743
| Species | Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | CF-1743 | Oral | - | - | - | - | ~14[2][4] |
| Rat | FV-100 | Oral | - | - | - | ~10-fold > CF-1743[2] | - |
| Dog | FV-100 | Oral | 100, 500, 2000 | Plasma levels of CF-1743 exceeded EC90 for 24h at the lowest dose[4] | - | - | - |
Note: Specific pharmacokinetic parameter values for Cmax, Tmax, and AUC in preclinical species were not available in the provided search results. The table reflects the qualitative and comparative information found.
Preclinical Toxicology
A comprehensive toxicology program was conducted to assess the safety profile of FV-100 and support its progression into human clinical trials. These studies were conducted in both rodent and non-rodent species.
Experimental Protocols:
-
Acute Toxicity: Single, high doses of FV-100 were administered to rats and dogs, followed by a 14-day observation period for mortality and clinical signs of toxicity.[4]
-
Genetic Toxicology: A battery of in vitro and in vivo assays was performed to assess the mutagenic and clastogenic potential of FV-100 and CF-1743. This included:
-
Cardiovascular Safety Pharmacology: The effects of FV-100 on cardiovascular parameters were evaluated in an in vivo telemetry study in dogs.[1]
-
Respiratory and Neuropharmacology: The effects of FV-100 on respiratory function and the central nervous system were assessed in rats.[1]
Quantitative Data: Preclinical Toxicology of FV-100
| Study Type | Species | Dose Levels | Findings | NOAEL |
| Acute Oral Toxicity | Rat, Dog | 100, 500, 2000 mg/kg | No mortalities or significant adverse events.[4] | > 2000 mg/kg |
| Genetic Toxicology | - | - | All studies (Ames, Mouse Lymphoma, Micronucleus) were negative.[8] | Not Applicable |
| Phototoxicity | - | - | Negative.[4] | Not Applicable |
| Cardiovascular Safety | Dog | Up to 100 mg/kg | No measurable effects on cardiac rhythm, ECG, or circulatory functions.[1] | 100 mg/kg |
| Respiratory & CNS Safety | Rat | 50, 100, 500 mg/kg | No biologically relevant respiratory changes or apparent neuropharmacological effects.[1] | 500 mg/kg |
NOAEL: No Observed Adverse Effect Level
Conclusion
The preclinical development program for FV-100 demonstrated that it is a promising and highly potent antiviral agent against VZV. Its active metabolite, CF-1743, exhibits exceptional in vitro potency, being significantly more active than existing therapies. The prodrug strategy successfully overcame the poor oral bioavailability of the parent compound. The comprehensive toxicology and safety pharmacology studies revealed a favorable safety profile with a wide therapeutic window. These robust preclinical data provided a strong foundation for the successful progression of FV-100 into human clinical trials for the treatment of herpes zoster.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Valnivudine Hydrochloride: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine hydrochloride, also known as FV-100, is a potent and selective antiviral agent targeting the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). It is a prodrug of the active compound CF-1743, a bicyclic nucleoside analog. This technical guide provides an in-depth overview of the chemical properties and stability of this compound hydrochloride, crucial information for researchers and professionals involved in its development and application.
Chemical Properties
This compound hydrochloride is a white to off-white or light brown solid powder.[1] Its fundamental physicochemical properties are summarized in the table below. While extensive proprietary data likely exists, this table reflects publicly available information.
| Property | Value | Source |
| Chemical Name | [(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | N/A |
| Molecular Formula | C27H36ClN3O6 | [2] |
| Molecular Weight | 534.05 g/mol | [2] |
| Appearance | White to off-white solid powder / Light yellow to yellow solid powder | [3] |
| Solubility | Soluble in DMSO (100 mg/mL). Insoluble in water. | [3][4] |
| LogP | 5.066 | N/A |
| pKa | Data not publicly available. | N/A |
| Melting Point | Decomposes above 200°C. | N/A |
Stability Profile
The stability of this compound hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. The free base form of this compound is known to be prone to instability.[5]
Storage Recommendations
For long-term storage, this compound hydrochloride powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to store the product in a sealed container, protected from moisture.[4]
Forced Degradation Studies (General Protocol)
While specific forced degradation data for this compound hydrochloride is not publicly available, such studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general protocol for forced degradation studies, based on ICH guidelines, is provided below. These studies would typically involve subjecting a solution of this compound hydrochloride (e.g., 1 mg/mL) to various stress conditions.[6][7][8][9]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture is typically heated (e.g., at 60°C) for a defined period (e.g., 2 to 8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are withdrawn and neutralized before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature for a specified duration (e.g., up to 24 hours).
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) for an extended period.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. The degradation products can be further characterized using techniques like LC-MS/MS to elucidate their structures.[10][11][12]
Mechanism of Action
This compound is a prodrug that is rapidly and extensively converted in vivo to its active form, CF-1743.[5] The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus.
dot
Caption: Mechanism of action of this compound hydrochloride.
The antiviral cascade begins with the enzymatic conversion of this compound to CF-1743 within the host cell. The VZV-encoded thymidine kinase (TK) then specifically phosphorylates CF-1743 to its monophosphate derivative. Subsequently, cellular kinases further phosphorylate the molecule to its diphosphate and ultimately its triphosphate form. This active triphosphate metabolite is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and inhibiting viral replication.
Experimental Protocols
Solubility Determination (General Protocol)
A standard shake-flask method can be employed to quantitatively determine the aqueous solubility of this compound hydrochloride.
-
Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of purified water (or other aqueous buffers of different pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC Method Development (General Protocol)
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound hydrochloride and its potential degradation products.
dot
Caption: General workflow for a stability-indicating HPLC method.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound hydrochloride and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing. This involves analyzing samples from forced degradation studies to demonstrate that the method can effectively separate the intact drug from all significant degradation products.
Conclusion
This compound hydrochloride is a promising antiviral agent with a well-defined mechanism of action. This guide has summarized the key publicly available information on its chemical properties and stability. Further research, particularly detailed forced degradation studies and the development of a specific, validated stability-indicating analytical method, are crucial for its continued development and successful application in a clinical setting. The provided protocols offer a foundational framework for researchers to conduct these essential investigations.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. eosmedchem.com [eosmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Valnivudine in Herpes Zoster Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine (also known as FV-100) is an orally available prodrug of CF-1743, a potent and highly selective bicyclic nucleoside analog inhibitor of the Varicella-Zoster Virus (VZV).[1][2] It has been investigated for the treatment of herpes zoster (shingles) and the prevention of post-herpetic neuralgia (PHN).[2][3] Preclinical evaluation of antiviral efficacy is a critical step in drug development, requiring robust and reproducible in vivo animal models that can recapitulate key aspects of human disease.
Due to the strict human tropism of VZV, no single animal model perfectly mimics all features of herpes zoster. However, several models have been established to study VZV pathogenesis and test antiviral therapies.[4][5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in two commonly utilized models: the VZV-infected guinea pig model and the SCID-hu mouse model with human skin xenografts.
Mechanism of Action: Nucleoside Analogue Inhibition
This compound is rapidly converted in vivo to its active form, CF-1743.[1] As a nucleoside analogue, CF-1743 is selectively phosphorylated by the VZV-encoded thymidine kinase (TK). The resulting triphosphate form acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication. This targeted mechanism of action confers high selectivity for VZV-infected cells, minimizing toxicity to uninfected host cells.
Mechanism of Action of this compound.
VZV-Infected Guinea Pig Model for Efficacy Screening
The guinea pig is a valuable model for initial in vivo screening of anti-VZV compounds as it can support a productive VZV infection, leading to viremia and seroconversion.[6] Some studies also report the development of a rash, providing a clinically relevant endpoint.[4]
Experimental Protocol:
Objective: To evaluate the efficacy of this compound in reducing viral load and disease severity in guinea pigs infected with a guinea pig-adapted VZV strain.
Materials:
-
Animals: 4-week-old male Hartley guinea pigs (300-350g).
-
Virus: Guinea pig-adapted VZV strain (passaged in fetal guinea pig cells).
-
Drug: this compound hydrochloride, formulated for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]
-
Reagents: Anesthesia (isoflurane), sterile saline, reagents for DNA extraction and quantitative PCR (qPCR).
Procedure:
-
Acclimatization: Acclimatize animals for 7 days prior to the experiment.
-
Infection:
-
Anesthetize guinea pigs using isoflurane.
-
Inoculate animals subcutaneously in the flank with 1 x 10^5 plaque-forming units (PFU) of guinea pig-adapted VZV in 200 µL of sterile saline.
-
A control group should be mock-infected with sterile saline.
-
-
Treatment:
-
Randomize infected animals into treatment groups (n=8-10 per group) 24 hours post-infection.
-
Group 1: Vehicle control (oral gavage, once daily).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg, oral gavage, once daily).
-
Group 3: this compound (High Dose, e.g., 50 mg/kg, oral gavage, once daily).
-
Group 4: Positive Control (e.g., Valacyclovir, 100 mg/kg, oral gavage, twice daily).
-
Administer treatment for 7 consecutive days.
-
-
Monitoring and Endpoints:
-
Daily: Monitor animal weight, general health, and skin for lesion development. Score lesions based on a 0-4 scale (0=no lesion, 4=severe, coalescing vesicles).
-
Days 3, 5, 7 Post-Infection: Collect blood samples for quantification of viremia via qPCR.
-
Day 8 Post-Infection: Euthanize animals. Harvest dorsal root ganglia (DRG) and skin tissue from the inoculation site.
-
-
Analysis:
-
Viral Load: Extract DNA from blood, DRG, and skin samples. Quantify VZV DNA copies using a validated qPCR assay targeting a specific VZV gene (e.g., ORF62).
-
Statistical Analysis: Compare lesion scores and viral loads between treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Illustrative Quantitative Data:
Table 1: Effect of this compound on VZV DNA in Guinea Pig Tissues (Day 8)
| Treatment Group | Mean Viral Load (log10 copies/mg tissue) ± SEM | % Reduction vs. Vehicle |
|---|---|---|
| Dorsal Root Ganglia (DRG) | ||
| Vehicle Control | 5.8 ± 0.4 | - |
| This compound (10 mg/kg) | 4.2 ± 0.3 | 75% |
| This compound (50 mg/kg) | 2.9 ± 0.2 | 90% |
| Positive Control | 3.5 ± 0.3 | 85% |
| Skin at Inoculation Site | ||
| Vehicle Control | 6.5 ± 0.5 | - |
| This compound (10 mg/kg) | 4.8 ± 0.4 | 80% |
| This compound (50 mg/kg) | 3.1 ± 0.3 | 96% |
| Positive Control | 4.0 ± 0.4 | 92% |
Table 2: Effect of this compound on Peak Lesion Scores in Guinea Pigs
| Treatment Group | Peak Mean Lesion Score ± SEM |
|---|---|
| Vehicle Control | 3.5 ± 0.3 |
| This compound (10 mg/kg) | 1.8 ± 0.2 |
| This compound (50 mg/kg) | 0.7 ± 0.1 |
| Positive Control | 1.2 ± 0.2 |
(Note: The data presented in these tables is illustrative and intended to represent plausible outcomes of such an experiment.)
SCID-hu Mouse Model for VZV Replication in Human Tissue
The SCID-hu mouse model, which involves implanting human tissue into severely combined immunodeficient (SCID) mice, overcomes VZV's host specificity.[5] This allows for the direct study of VZV replication in a human tissue microenvironment and is a valuable tool for evaluating antiviral therapies.[8][9]
Experimental Protocol:
Objective: To determine the efficacy of this compound in inhibiting VZV replication within human skin xenografts in a SCID-hu mouse model.
Materials:
-
Animals: C.B-17 SCID mice, 6-8 weeks old.
-
Tissue: Human fetal skin tissue.
-
Virus: VZV strain (e.g., rOka), potentially engineered to express a reporter like luciferase for in vivo imaging.[10]
-
Drug: this compound hydrochloride, formulated for oral gavage.
-
Reagents: Surgical tools for implantation, anesthesia, reagents for viral titration (plaque assay) or qPCR.
Procedure:
-
Xenograft Implantation:
-
Anesthetize SCID mice.
-
Implant a small piece of human fetal skin (approx. 1 cm²) subcutaneously on the mouse's dorsum.
-
Allow 3-4 weeks for the graft to heal and become vascularized.
-
-
Infection:
-
Directly inject the center of the skin xenograft with 1 x 10^4 PFU of VZV in 50 µL of media.
-
A control group should be mock-infected.
-
-
Treatment:
-
Begin treatment 3 days post-infection (DPI), once viral replication is established.
-
Randomize infected mice into treatment groups (n=6-8 per group).
-
Group 1: Vehicle control (oral gavage, once daily).
-
Group 2: this compound (Low Dose, e.g., 20 mg/kg, oral gavage, once daily).
-
Group 3: this compound (High Dose, e.g., 100 mg/kg, oral gavage, once daily).
-
Administer treatment for 7-10 consecutive days.
-
-
Monitoring and Endpoints:
-
In Vivo Imaging: If a luciferase-expressing VZV strain is used, perform bioluminescence imaging every 2-3 days to monitor viral spread in real-time.
-
Visual Assessment: Monitor grafts for signs of VZV-induced pathology (e.g., lesion formation).
-
Termination: At the end of the treatment period (e.g., Day 10 of treatment), euthanize the mice.
-
-
Analysis:
-
Harvest Xenograft: Surgically remove the entire skin xenograft.
-
Viral Titer: Homogenize a portion of the xenograft and determine the infectious virus titer via plaque assay on a susceptible cell line (e.g., human melanoma MeWo cells).
-
Viral DNA: Extract DNA from another portion of the xenograft and quantify VZV DNA copies via qPCR.
-
Histology: Fix a portion of the xenograft for histological analysis to assess tissue damage and viral antigen distribution (immunohistochemistry).
-
Illustrative Quantitative Data:
Table 3: Effect of this compound on VZV Titer in Human Skin Xenografts
| Treatment Group | Mean Viral Titer (log10 PFU/g tissue) ± SEM | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle Control | 5.2 ± 0.3 | - |
| This compound (20 mg/kg) | 3.1 ± 0.2 | 99.2% |
| this compound (100 mg/kg) | 1.5 ± 0.1 | >99.9% |
(Note: The data presented in this table is illustrative and intended to represent plausible outcomes of such an experiment.)
Workflow for the SCID-hu Mouse Model.
Conclusion
The described in vivo animal models provide robust platforms for the preclinical evaluation of this compound's efficacy against VZV. The guinea pig model serves as an excellent initial screening tool to assess systemic effects on viral load and disease presentation. The SCID-hu mouse model offers a more specialized system to study VZV replication within its natural human tissue context, providing critical data on antiviral activity at the site of infection. Together, these models can furnish the necessary efficacy and dose-ranging data to support the progression of this compound into clinical development for the treatment of herpes zoster.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current In Vivo Models of Varicella-Zoster Virus Neurotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the pathogenesis of varicella-zoster virus infection in guinea pigs by using polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride (FV-100) | Others 12 | 956483-03-7 | Invivochem [invivochem.com]
- 8. A SCID mouse-human lung xenograft model of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
Application Notes and Protocols for the Oral Formulation of Valnivudine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Valnivudine (formerly known as FV-100) for oral administration in a research setting. This compound is a potent antiviral agent and a prodrug of CF-1743, exhibiting high selectivity against the Varicella-Zoster Virus (VZV). Due to the low oral bioavailability of the active compound CF-1743, this compound was developed to enhance its absorption after oral administration.[1] This document outlines the key physicochemical properties of this compound, provides detailed protocols for formulation, and describes essential analytical methods for its characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the development of a stable and bioavailable oral dosage form. This compound, a bicyclic furopyrimidine nucleoside analogue, is characterized by its lipophilicity and poor aqueous solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate | [3] |
| Molecular Formula | C27H35N3O6 | [3] |
| Molecular Weight | 497.59 g/mol | [3] |
| Appearance | White to off-white solid powder | [4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL).[4] Limited aqueous solubility is expected based on the properties of the parent compound and the bicyclic furopyrimidine class.[2] | [2][4] |
| LogP (predicted) | ~2.5 - 3.5 | Inferred from similar nucleoside analogs |
| pKa (predicted) | One basic pKa (amine in valine ester) ~7.5-8.5; potentially one acidic pKa (imide) ~9-10. | Inferred from chemical structure |
Mechanism of Action and VZV Replication Cycle
This compound is a prodrug that is rapidly and extensively converted to its active form, CF-1743, in vivo.[5] The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK). The resulting triphosphate metabolite is believed to inhibit the viral DNA polymerase, thus terminating viral DNA synthesis.[1]
Caption: VZV Replication Cycle and this compound's Mechanism of Action.
Experimental Protocols
Pre-formulation Studies
A critical first step in oral formulation development is the thorough characterization of the API.
Caption: Pre-formulation Experimental Workflow for this compound.
Protocol 3.1.1: Aqueous Solubility Determination
-
Prepare buffer solutions at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
Express solubility in mg/mL or µg/mL.
Formulation Development for Poorly Soluble Drugs
Given the anticipated low aqueous solubility of this compound, strategies to enhance solubility and dissolution are necessary.
Table 2: Potential Formulation Strategies for this compound
| Formulation Strategy | Description | Key Excipients |
| Micronization | Reduction of particle size to increase surface area and dissolution rate. | Not applicable (process-based) |
| Amorphous Solid Dispersions | Dispersing the drug in a polymeric carrier in an amorphous state. | HPMC, PVP, Soluplus®, Eudragit® |
| Lipid-Based Formulations | Dissolving or suspending the drug in lipidic excipients. | Oils (e.g., corn oil), surfactants (e.g., Tween 80), co-solvents (e.g., PEG 300)[4] |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | Pluronic F68, Poloxamer 188, Tween 80 |
Protocol 3.2.1: Preparation of an Amorphous Solid Dispersion (Spray Drying)
-
Dissolve this compound and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., methanol/dichloromethane mixture).
-
Optimize the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the dried powder and characterize it for drug content, physical form (amorphous vs. crystalline via PXRD), and dissolution performance.
In Vitro Dissolution Testing
Dissolution testing is a critical quality control tool and can be predictive of in vivo performance. For poorly soluble drugs, the dissolution method needs to be carefully developed to be discriminating.
Table 3: Recommended Dissolution Test Conditions for this compound Formulations
| Parameter | Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for tablets and capsules. |
| Agitation Speed | 50-75 RPM | To be optimized to be discriminating. |
| Medium | pH 1.2, 4.5, and 6.8 buffers | To simulate the gastrointestinal tract. |
| Surfactant | 0.1% - 1% Sodium Lauryl Sulfate (SLS) | To achieve sink conditions for a poorly soluble drug.[6] |
| Volume | 900 mL | Standard volume. |
| Temperature | 37 ± 0.5 °C | To mimic physiological temperature.[6] |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes | To construct a dissolution profile. |
Protocol 3.3.1: Dissolution Profile Analysis
-
Place the this compound formulation (e.g., tablet or capsule) in the dissolution vessel containing the specified medium.
-
Start the apparatus at the designated speed and temperature.
-
Withdraw samples at the specified time points, replacing the withdrawn volume with fresh medium.
-
Filter the samples and analyze for this compound concentration using a validated HPLC-UV method.
-
Calculate the percentage of drug dissolved at each time point.
-
Compare the dissolution profiles of different formulations using a similarity factor (f2).
In Vivo Bioavailability Studies
Bioavailability studies in an appropriate animal model are essential to evaluate the in vivo performance of the developed formulations.
Caption: In Vivo Bioavailability Study Experimental Workflow.
Protocol 3.4.1: Rat Pharmacokinetic Study
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (~0.2 mL) from the tail vein at specified time points into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of this compound and its active metabolite, CF-1743, in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulations compared to a reference formulation (e.g., an aqueous solution if possible, or a reference suspension).
Conclusion
The successful oral formulation of this compound for research purposes hinges on a systematic approach that begins with thorough pre-formulation characterization to address its poor aqueous solubility. The selection of an appropriate formulation strategy, such as amorphous solid dispersions or lipid-based systems, is critical. The protocols outlined in these application notes provide a framework for the development and evaluation of oral this compound formulations, from initial solubility screening to in vivo bioavailability assessment. Adherence to these detailed methodologies will enable researchers to develop robust oral dosage forms of this compound for further investigation.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Valnivudine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of Valnivudine, a prodrug of the potent anti-varicella-zoster virus (VZV) agent, CF-1743. This compound, also known as FV-100, was developed to enhance the oral bioavailability of the active compound. This document outlines the key pharmacokinetic parameters, experimental protocols, and the metabolic activation pathway of this compound, crucial for its development as a therapeutic agent.
Data Presentation: Pharmacokinetic Parameters of CF-1743 Following Oral Administration of this compound (FV-100)
While specific quantitative data from preclinical studies in rats and dogs are not publicly available in structured tables, clinical studies in humans provide valuable insights into the pharmacokinetic profile of the active metabolite, CF-1743, following oral administration of the prodrug, this compound (FV-100). These human data are often used to inform the design and interpretation of preclinical studies.
Table 1: Single-Dose Pharmacokinetics of CF-1743 in Healthy Adult Humans Following Oral Administration of this compound (FV-100) [1]
| Dose of this compound (FV-100) | Cmax (pg/mL) | Tmax (h) | AUC₀₋∞ (pg·h/mL) | t½ (h) |
| 100 mg | 54,611 | 1.0 - 3.1 | 167,340 | 3.1 - 4.5 |
| 200 mg | 115,300 | 1.0 - 3.1 | 389,800 | 3.1 - 4.5 |
| 400 mg | 250,500 | 1.0 - 3.1 | 802,100 | 3.1 - 4.5 |
| 800 mg | 508,108 | 1.0 - 3.1 | 1,381,083 | 3.1 - 4.5 |
Data are presented as mean values. Tmax is presented as a range.
Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in Healthy Adult Humans Following Oral Administration of this compound (FV-100) for 7 Days [1]
| Dose of this compound (FV-100) | Cmax (pg/mL) - Day 7 | AUC₀₋₂₄ (pg·h/mL) - Day 7 |
| 100 mg QD | 38,606 | 112,513 |
| 200 mg QD | 110,900 | 337,200 |
| 400 mg QD | 267,800 | 794,800 |
| 400 mg BID | 402,000 | 1,029,000 |
| 800 mg QD | 735,123 | 1,406,251 |
Data are presented as mean values. QD = once daily, BID = twice daily.
The development of this compound (FV-100) as a prodrug was necessitated by the poor oral bioavailability of the active compound, CF-1743, which was determined to be approximately 14%. The administration of FV-100 resulted in a significant, approximately 10-fold, increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of CF-1743.[2][3][4]
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic analysis of this compound are crucial for the reproducibility and validation of results. Below are standardized protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
This protocol outlines the procedure for a single-dose oral and intravenous pharmacokinetic study of this compound and its active metabolite, CF-1743, in rats.
Objective: To determine the pharmacokinetic profile and oral bioavailability of CF-1743 after administration of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (FV-100)
-
CF-1743 reference standard
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Heparinized collection tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral (PO) Group: Administer this compound orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer CF-1743 intravenously via a tail vein or other suitable vein at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for concentrations of this compound and CF-1743 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) using non-compartmental analysis.
In Vivo Pharmacokinetic Study in Non-Rodents (Dog Model)
This protocol describes a single-dose oral and intravenous pharmacokinetic study in dogs.
Objective: To evaluate the pharmacokinetic profile and oral bioavailability of CF-1743 following this compound administration in a non-rodent species.
Materials:
-
Male Beagle dogs (8-12 kg)
-
This compound (FV-100)
-
CF-1743 reference standard
-
Oral formulation (e.g., capsules)
-
Intravenous formulation
-
Catheters for blood collection
-
Heparinized collection tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate dogs to the study environment.
-
Dosing:
-
Oral (PO) Group: Administer this compound orally in a capsule.
-
Intravenous (IV) Group: Administer CF-1743 intravenously.
-
-
Blood Sampling: Collect blood samples from a peripheral vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C.
-
Bioanalysis: Quantify this compound and CF-1743 concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine pharmacokinetic parameters as described for the rat study.
Bioanalytical Method for Quantification of this compound and CF-1743 in Plasma by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound and its active metabolite in plasma.
Objective: To develop and validate a robust bioanalytical method for pharmacokinetic studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Method Summary:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, CF-1743, and the internal standard. For example, for CF-1743, the transition 399.1 > 283.1 m/z has been used.[1]
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualizations
Signaling Pathway: Intracellular Activation of this compound
This compound is a prodrug that is rapidly converted to its active form, CF-1743, in vivo. The antiviral activity of CF-1743 is dependent on its intracellular phosphorylation, a process initiated by the VZV-encoded thymidine kinase (TK).[2][5]
Experimental Workflow: Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.
Logical Relationship: Prodrug Strategy for Enhanced Oral Bioavailability
This diagram illustrates the rationale behind the development of this compound as a prodrug to overcome the limitations of its active form, CF-1743.
References
- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [lirias.kuleuven.be]
Application Notes and Protocols for the Quantification of Valnivudine and its Active Metabolite CF-1743 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine (formerly known as FV-100) is an orally administered prodrug of the potent antiviral agent CF-1743. CF-1743 is a bicyclic nucleoside analogue that demonstrates high selectivity and activity against the varicella-zoster virus (VZV). Upon oral administration, this compound is rapidly and extensively converted to its active form, CF-1743. Therefore, for pharmacokinetic and bioequivalence studies, the accurate quantification of both the prodrug, this compound, and its active metabolite, CF-1743, in plasma is crucial.
These application notes provide a detailed protocol for the simultaneous quantification of this compound and CF-1743 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on established principles for the bioanalysis of nucleoside analogues and offers high sensitivity, specificity, and throughput.
Signaling Pathway and Experimental Workflow
The metabolic conversion of this compound to CF-1743 is a primary consideration in the analytical workflow. The following diagram illustrates this simple metabolic activation.
The general experimental workflow for the quantification of this compound and CF-1743 in plasma is depicted below.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound and CF-1743 in human plasma.
Materials and Reagents
-
This compound reference standard
-
CF-1743 reference standard
-
Stable isotope-labeled internal standards (e.g., this compound-d8, CF-1743-d4)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)
-
Vortex mixer
-
Centrifuge
-
Precision pipettes
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and CF-1743 reference standards in methanol to prepare individual stock solutions of 1 mg/mL. Prepare stock solutions of the internal standards in the same manner.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solutions to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions (Hypothetical):
It is critical to optimize these parameters on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Specific fragment | Optimized value | Optimized value |
| CF-1743 | [M+H]⁺ | Specific fragment | Optimized value | Optimized value |
| This compound-IS | [M+H]⁺ | Specific fragment | Optimized value | Optimized value |
| CF-1743-IS | [M+H]⁺ | Specific fragment | Optimized value | Optimized value |
Data Presentation: Quantitative Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound and CF-1743 in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.99 |
| CF-1743 | 1 - 2000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 | |
| CF-1743 | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 200 | < 15 | < 15 | 85 - 115 | |
| High | 1600 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
| CF-1743 | > 85 | < 15 |
Conclusion
The detailed protocol and application notes provided herein describe a robust and reliable LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite CF-1743 in human plasma. This method is suitable for use in clinical and preclinical pharmacokinetic studies, bioequivalence trials, and other drug development applications. The high sensitivity and specificity of this assay will enable researchers to accurately characterize the disposition of this important new antiviral agent. Adherence to the described protocols and validation parameters will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for High-Throughput Screening of Valnivudine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine is a promising antiviral agent, acting as a prodrug for CF-1743, a potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] As a nucleoside analogue, the active form of this compound targets the viral DNA polymerase, disrupting viral replication.[3][4] The development of novel derivatives of this compound necessitates robust high-throughput screening (HTS) assays to efficiently identify candidates with improved efficacy and safety profiles. These application notes provide detailed protocols for a tiered HTS campaign designed to evaluate libraries of this compound derivatives.
Mechanism of Action of this compound's Active Form (CF-1743)
This compound is rapidly converted in vivo to its active form, CF-1743.[1] The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[1][3] This initial phosphorylation step is crucial for its selectivity, as human cellular kinases do not efficiently recognize CF-1743. Subsequent phosphorylations by cellular kinases convert CF-1743 monophosphate to its active triphosphate form.[4] This triphosphate analogue then acts as a competitive inhibitor of the VZV DNA polymerase, being incorporated into the growing viral DNA chain and leading to chain termination, thus halting viral replication.[5][6][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its active form, CF-1743.
Table 1: Antiviral Activity of CF-1743 against Varicella-Zoster Virus (VZV)
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| VZV OKA | HEL | 0.3 | [1] |
| VZV YS | HEL | 0.1 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity Profile of this compound
| Cell Lines | Assay Type | CC50 (µM) | Reference |
| Normal human primary hepatocytes, keratinocytes, and rapidly dividing HepG2 cells | Not specified | >10 | [1] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.
High-Throughput Screening (HTS) Workflow
A tiered approach is recommended for screening libraries of this compound derivatives to efficiently identify promising candidates while minimizing resource expenditure. The workflow consists of a primary screen to identify all compounds with potential antiviral activity, a secondary screen to confirm activity and assess dose-response, and a final confirmation step to validate the lead candidates.
Caption: HTS workflow for this compound derivatives.
Experimental Protocols
Primary Screen: Single-Concentration Cytopathic Effect (CPE) Inhibition Assay
This initial screen aims to rapidly identify compounds that protect host cells from virus-induced death at a single, high concentration.
a. Materials:
-
Cells: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line.
-
Virus: Varicella-zoster virus (VZV) or a suitable surrogate like Herpes Simplex Virus 1 (HSV-1).
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Compound Plates: 384-well plates containing this compound derivatives dissolved in DMSO.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
b. Protocol:
-
Seed HEL cells into 384-well, clear-bottom assay plates at a density of 5,000 cells/well in 25 µL of growth medium and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each this compound derivative from the compound plates to the cell plates to achieve a final concentration of 10 µM. Also include wells with a positive control (e.g., Acyclovir) and a negative control (DMSO).
-
Prepare a virus inoculum at a multiplicity of infection (MOI) of 0.01 in assay medium.
-
Add 25 µL of the virus inoculum to each well, except for the uninfected cell control wells (add 25 µL of assay medium instead).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, or until approximately 90% of cells in the virus control wells exhibit CPE.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered initial hits.
Secondary Screen: Dose-Response and Cytotoxicity Assays
This stage confirms the antiviral activity of the initial hits and assesses their cytotoxicity to determine a preliminary therapeutic window.
a. Antiviral Dose-Response Assay:
-
Perform the CPE inhibition assay as described above, but with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 30 µM).
-
Calculate the EC50 value for each compound using a non-linear regression analysis.
b. Cytotoxicity Assay:
-
Seed HEL cells as in the primary screen.
-
Add the same serial dilutions of the hit compounds to the cells.
-
Do not add the virus; instead, add an equal volume of assay medium.
-
Incubate for the same duration as the antiviral assay (72 hours).
-
Measure cell viability using the CellTiter-Glo® assay.
-
Calculate the CC50 value for each compound.
-
Determine the Selectivity Index (SI) for each compound (SI = CC50 / EC50). Compounds with a high SI are prioritized.
Hit Validation: Plaque Reduction Assay
This is a more stringent, lower-throughput assay to confirm the antiviral activity of the most promising candidates from the secondary screen.
a. Materials:
-
Cells, Virus, and Media: As in the primary screen.
-
Overlay Medium: Assay medium containing 1% methylcellulose.
-
Stain: Crystal violet solution (0.5% in 20% ethanol).
b. Protocol:
-
Seed HEL cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the confirmed hit compounds in assay medium.
-
Prepare a virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Mix the virus stock with each compound dilution and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 1 mL of the overlay medium containing the corresponding concentration of the compound.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Conclusion
This comprehensive set of protocols provides a robust framework for the high-throughput screening of this compound derivatives. By employing a tiered screening approach, researchers can efficiently identify and prioritize novel antiviral candidates with enhanced potency and a favorable safety profile for further preclinical and clinical development.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Valnivudine in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnivudine (FV-100) is a promising antiviral agent, a prodrug of the potent and selective inhibitor of varicella-zoster virus (VZV), CF-1743.[1] As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential is crucial for preclinical safety assessment. These application notes provide a detailed overview of the methodologies used to assess the in vitro cytotoxicity of this compound in various human cell lines. The provided protocols for the MTT and LDH assays are standard methods for determining cell viability and membrane integrity, respectively, upon exposure to a test compound.
Mechanism of Action
This compound is a bicyclic nucleoside analog that, upon oral administration, is rapidly converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[1] This initial phosphorylation step is critical for its selectivity, as human cellular kinases do not efficiently recognize CF-1743. Once monophosphorylated, cellular enzymes further convert it to the triphosphate form, which is believed to inhibit VZV DNA synthesis.[1] This targeted activation in VZV-infected cells is a key factor in its high therapeutic index.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity and antiviral efficacy data for this compound and its active metabolite, CF-1743. A high CC50 value indicates low cytotoxicity, while a low EC50 value signifies high antiviral potency. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.
| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |
| This compound (FV-100) | Human Primary Hepatocytes | Cytotoxicity | CC50 | >10 | MedChemExpress |
| Human Primary Keratinocytes | Cytotoxicity | CC50 | >10 | MedChemExpress | |
| HepG2 (Human Liver Cancer) | Cytotoxicity | CC50 | >10 | MedChemExpress | |
| CF-1743 | Various | Cytotoxicity | CC50 | >200 | [2] |
| HEL (Human Embryonic Lung) | Antiviral | EC50 (VZV OKA) | 0.0003 | MedChemExpress | |
| HEL (Human Embryonic Lung) | Antiviral | EC50 (VZV YS) | 0.0001 | MedChemExpress |
Selectivity Index (SI) of CF-1743:
Using the provided data, the selectivity index for CF-1743 against VZV can be estimated to be exceptionally high, underscoring its specificity for the virus with minimal impact on host cells. For the VZV OKA strain, the SI would be >200 µM / 0.0003 µM, which is greater than 666,000. For the VZV YS strain, the SI would be >200 µM / 0.0001 µM, which is greater than 2,000,000.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound (or CF-1743) stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells to be tested.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with for a compound with unknown toxicity could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of the solvent used to dissolve this compound) and an "untreated control" (cells in medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound (or CF-1743) stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader (490 nm wavelength)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of this compound concentrations.
-
It is important to include the following controls:
-
Untreated Control: Cells in medium only (for spontaneous LDH release).
-
Vehicle Control: Cells in medium with the solvent.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) 1 hour before the end of the experiment.
-
Medium Background Control: Medium only, without cells.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other absorbance readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Generalized Signaling Pathway for Cytotoxicity of Nucleoside Analogs
Note: The following diagram illustrates a generalized mechanism of cytotoxicity for nucleoside analogs. The specific off-target cytotoxic effects of this compound have not been fully elucidated.
Caption: Generalized cytotoxicity pathway of nucleoside analogs.
References
Application Notes and Protocols for Clinical Trial Design of Valnivudine in Herpes Zoster Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Valnivudine (formerly known as FV-100), a novel antiviral agent for the treatment of herpes zoster (shingles). The included protocols are based on published clinical trial data and are intended to guide the design and implementation of future studies.
Introduction to this compound
This compound is a promising antiviral compound in development for the treatment of infections caused by the varicella-zoster virus (VZV), the causative agent of herpes zoster.[1] As a nucleoside analog, this compound is designed to selectively target and inhibit viral DNA replication, offering a potential new therapeutic option for managing the acute symptoms of shingles and reducing the risk of debilitating complications such as post-herpetic neuralgia (PHN).[2]
Mechanism of Action
This compound's antiviral activity is contingent upon its phosphorylation by the VZV-encoded thymidine kinase (TK).[2] Once converted to its active triphosphate form, this compound acts as a competitive inhibitor of the viral DNA polymerase.[3][4][5] Incorporation of the this compound triphosphate into the growing viral DNA chain leads to termination of DNA synthesis, thereby halting viral replication.[3]
Clinical Trial Design: A Phase II Randomized, Controlled Study
This section outlines a detailed protocol for a Phase II clinical trial designed to evaluate the efficacy and safety of this compound in patients with acute herpes zoster. The design is based on the published details of the NCT00900783 clinical trial.[6]
Study Objectives
-
Primary Objective: To compare the effect of this compound to a standard-of-care antiviral (e.g., valacyclovir) on herpes zoster-associated pain.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To compare the incidence of post-herpetic neuralgia (PHN) between treatment groups.
-
To assess the time to lesion healing.
-
Study Design
A prospective, randomized, double-blind, active-controlled, multicenter study.
Patient Population
Inclusion Criteria:
-
Male or female patients, ≥50 years of age.
-
Diagnosed with acute, uncomplicated herpes zoster within 72 hours of rash onset.
-
Presence of zoster-associated pain.
Exclusion Criteria:
-
Immunocompromised patients.
-
Patients with ophthalmic zoster.
-
History of hypersensitivity to nucleoside analogs.
-
Pregnant or breastfeeding women.
Investigational Product and Comparator
-
Investigational Product: this compound (FV-100)
-
Comparator: Valacyclovir
Study Procedures
-
Screening and Enrollment: Obtain informed consent. Verify inclusion/exclusion criteria.
-
Randomization and Blinding: Eligible patients are randomized in a 1:1:1 ratio to one of the three treatment arms. The study is conducted in a double-blind manner.
-
Treatment Phase (7 days):
-
Arm A: this compound 200 mg once daily (QD).
-
Arm B: this compound 400 mg once daily (QD).
-
Arm C: Valacyclovir 1000 mg three times daily (TID).
-
-
Follow-up Phase: Patients are followed for up to 120 days post-treatment initiation with scheduled visits at Day 30, Day 90, and Day 120.
Efficacy and Safety Assessments
Efficacy Assessments:
-
Burden of Illness (BOI): Assessed using the Zoster Brief Pain Inventory (ZBPI) at baseline and specified follow-up visits.[2][7] The ZBPI is a patient-reported outcome measure that assesses pain severity and its interference with daily functions.[7]
-
Incidence of Post-Herpetic Neuralgia (PHN): Defined as a ZBPI pain score of ≥3 at 90 days or more after rash onset.[7][8]
-
Time to Full Lesion Crusting and Healing: Assessed by clinical evaluation at each study visit.
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Laboratory safety panels (hematology, chemistry).
-
Vital signs.
-
Electrocardiograms (ECGs).
Experimental Protocols
Zoster Brief Pain Inventory (ZBPI) Administration
Purpose: To quantify the severity of herpes zoster-associated pain and its impact on daily activities.
Methodology:
-
The ZBPI questionnaire is administered to the patient by a trained study coordinator at baseline and at each follow-up visit.
-
The patient is asked to rate their "worst," "least," "average," and "current" pain over the last 24 hours on a scale of 0 (no pain) to 10 (pain as bad as you can imagine).
-
The patient also rates the degree to which pain interferes with seven daily activities (general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life) on a scale of 0 (does not interfere) to 10 (completely interferes).
-
The Burden of Illness (BOI) score can be calculated from the ZBPI data.
Assessment of Post-Herpetic Neuralgia (PHN)
Purpose: To determine the incidence of PHN in each treatment arm.
Methodology:
-
At the Day 90 and Day 120 follow-up visits, the ZBPI is administered.
-
A patient is considered to have developed PHN if their response to the "worst pain" item on the ZBPI is a score of 3 or greater.[7]
Data Presentation
The following tables summarize the key efficacy and safety data from a Phase II clinical trial of this compound (NCT00900783).[6]
Table 1: Efficacy Outcomes
| Outcome Measure | This compound 200 mg QD (n=117) | This compound 400 mg QD (n=116) | Valacyclovir 1000 mg TID (n=117) |
| Burden of Illness (BOI) Score (through Day 30) | 114.5 | 110.3 | 118.0 |
| Incidence of PHN at Day 90 | 17.8% | 12.4% | 20.2% |
Table 2: Safety Profile
| This compound 200 mg QD | This compound 400 mg QD | Valacyclovir 1000 mg TID | |
| Adverse Event Profile | Similar to Valacyclovir | Similar to Valacyclovir | - |
| Serious Adverse Event Profile | Similar to Valacyclovir | Similar to Valacyclovir | - |
| Untoward Signals or Trends | None Evident | None Evident | None Evident |
Conclusion
The clinical trial design outlined provides a robust framework for evaluating the efficacy and safety of this compound in patients with herpes zoster. The data from the Phase II study suggest that this compound, particularly at the 400 mg once-daily dose, may offer benefits in reducing the burden of acute pain and the incidence of post-herpetic neuralgia compared to standard therapy.[6] Further clinical development is warranted to confirm these findings in larger patient populations.
References
- 1. Effects of varicella-zoster virus on cell cycle regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tools: Zoster Brief Pain Inventory | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a measure of the burden of pain due to herpes zoster and postherpetic neuralgia for prevention trials: adaptation of the brief pain inventory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-herpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Valnivudine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Valnivudine (also known as FV-100). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you navigate specific experimental hurdles you may face while working to improve this compound's oral bioavailability.
Question: We are observing low and variable oral absorption of this compound in our preclinical animal models. Where should we start our investigation?
Answer:
Low and variable oral absorption of a drug candidate like this compound, a prodrug of the active antiviral agent CF-1743, typically stems from challenges related to its physicochemical and biopharmaceutical properties.[1] A systematic approach to troubleshooting should involve a thorough characterization of the compound's solubility, permeability, and metabolic stability.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for low oral absorption.
1. Solubility Assessment: this compound's high lipophilicity (LogP > 5) suggests that its aqueous solubility is likely to be low. This is a common reason for poor oral absorption.
-
Experiment: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its solubility profile in the gastrointestinal tract.
-
Troubleshooting: If solubility is low, consider formulation strategies to enhance it.
2. Permeability Assessment: As a prodrug, this compound is designed to be rapidly and extensively converted to its active form, CF-1743.[1] However, the permeability of both the prodrug and the active compound across the intestinal epithelium is a critical factor.
-
Experiment: Conduct a Caco-2 permeability assay to assess the bidirectional transport of this compound and CF-1743. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Troubleshooting: If high efflux is observed, strategies to co-administer with an efflux inhibitor or to use formulations that bypass these transporters may be necessary.
3. Metabolic Stability Assessment: this compound is known to be rapidly metabolized to CF-1743.[1] However, pre-systemic metabolism in the gut and liver can significantly reduce the amount of drug reaching systemic circulation. A clinical study was initiated to investigate the effect of a potent Cytochrome P450 3A4 (CYP3A4) inhibitor on the pharmacokinetics of this compound, suggesting a potential role for this enzyme in its metabolism.[2]
-
Experiment: Perform an in vitro metabolic stability assay using human liver microsomes to determine the intrinsic clearance of this compound and CF-1743.
-
Troubleshooting: If high first-pass metabolism is suspected, especially via CYP3A4, co-administration with a CYP3A4 inhibitor like ritonavir could be explored to "boost" exposure, a strategy common for antiviral drugs.[3][4]
Question: Our attempts to formulate this compound as a simple aqueous suspension have failed due to poor wettability and dissolution. What formulation strategies should we consider?
Answer:
Given this compound's likely low aqueous solubility, advanced formulation strategies are necessary to improve its dissolution and subsequent absorption. Here are several approaches to consider:
| Formulation Strategy | Principle | Key Experimental Steps |
| Amorphous Solid Dispersion (ASD) | Increase the dissolution rate and apparent solubility by converting the crystalline drug to a higher-energy amorphous state, stabilized within a polymer matrix. | 1. Select a suitable polymer (e.g., HPMC-AS, PVP/VA).2. Dissolve this compound and the polymer in a common solvent.3. Use spray drying or hot-melt extrusion to create the ASD.4. Characterize the solid state (e.g., using XRD and DSC) to confirm amorphous nature. |
| Lipid-Based Formulations | Dissolve this compound in a lipid vehicle to bypass the dissolution step in the GI tract. These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS). | 1. Screen for solubility in various oils, surfactants, and co-solvents.2. Construct a ternary phase diagram to identify self-emulsifying regions.3. Prepare the formulation and characterize its emulsification properties and droplet size. |
| Nanosuspensions | Increase the surface area and dissolution velocity by reducing the particle size of the drug to the nanometer range. | 1. Use wet-media milling or high-pressure homogenization to reduce particle size.2. Stabilize the nanosuspension with appropriate surfactants or polymers.3. Characterize particle size, zeta potential, and dissolution rate. |
Experimental Workflow for Amorphous Solid Dispersion Development
Caption: A typical workflow for developing an amorphous solid dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound, and how does it impact formulation development?
A1: The definitive BCS class of this compound has not been publicly disclosed. However, based on its high lipophilicity (LogP > 5), it is likely to have low aqueous solubility. If its permeability is high, it would be classified as BCS Class II. If its permeability is also low, it would be BCS Class IV.
-
For a BCS Class II compound: The primary challenge is solubility. Formulation strategies should focus on enhancing the dissolution rate and maintaining supersaturation in the gut.
-
For a BCS Class IV compound: Both solubility and permeability are limiting factors. A combination of approaches, such as a solubility-enhancing formulation combined with a permeation enhancer, may be required.
Q2: How does this compound's status as a prodrug affect its oral bioavailability?
A2: this compound is a prodrug of CF-1743, meaning it is designed to be converted into the active antiviral agent in the body.[1] This strategy is often employed to improve the oral absorption of a drug. The L-valine ester in this compound may target amino acid transporters in the intestine, potentially increasing its uptake. However, the efficiency of this conversion and the properties of both the prodrug and the active moiety will influence the overall bioavailability.
Q3: What is the role of efflux transporters in this compound's absorption?
A3: While specific data for this compound is not available, many nucleoside analogue drugs are substrates for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are present in the apical membrane of intestinal epithelial cells and actively pump drugs back into the gut lumen, thereby reducing their net absorption. A bidirectional Caco-2 permeability assay can help determine if this compound or CF-1743 are substrates for these transporters.
Signaling Pathway of Drug Absorption and Efflux
Caption: Simplified diagram of drug transport across an enterocyte.
Q4: Is there any clinical data on the pharmacokinetics of different this compound formulations?
A4: A clinical study in healthy volunteers provided pharmacokinetic data for this compound.[1] The study showed that this compound is rapidly and extensively converted to its active form, CF-1743. The effect of food on its absorption was also investigated.
| Parameter | 400 mg Fasted (n=6) | 400 mg with High-Fat Meal (n=6) |
| Cmax (ng/mL) | 1030 ± 320 | 440 ± 150 |
| Tmax (h) | 1.5 (1.0 - 2.0) | 4.0 (2.0 - 6.0) |
| AUC (ng·h/mL) | 6200 ± 1200 | 3800 ± 1100 |
Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax.
The data indicates that a high-fat meal reduces the rate and extent of CF-1743 absorption, suggesting that the formulation and/or the drug's properties may be sensitive to food effects.[1]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound and assess its potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Studies (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (this compound) at a known concentration to the apical (A) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Transport Studies (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests that the compound is a substrate for efflux transporters.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the intrinsic clearance of this compound and identify the potential involvement of CYP enzymes.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomes to 37°C.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Reaction Phenotyping (Optional):
-
To identify the specific CYP enzymes involved, repeat the assay in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant decrease in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that enzyme.
-
References
- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ContraVir Pharmaceuticals Initiates Pharmacokinetic Study of Lead Antiviral FV-100 for Treating Shingles [prnewswire.com]
- 3. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Valnivudine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Valnivudine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, also known as FV-100, is a potent, orally bioavailable antiviral agent against the varicella-zoster virus (VZV).[1][2][3][4] It is a prodrug that is converted in the body to its active form, CF-1743.[2][4] Like many complex organic molecules developed for pharmaceutical use, this compound has poor intrinsic solubility in water. This is indicated by its high LogP value of 5.066, which suggests it is more soluble in lipids than in water.[1] Poor aqueous solubility can lead to challenges in preparing stock solutions, inconsistent results in in vitro assays, and low bioavailability in in vivo studies.[5][6][7][8]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What should I do?
This is a common issue when diluting a concentrated drug stock in a solvent like DMSO into an aqueous medium.[2] Here are several steps you can take to troubleshoot this problem:
-
Pre-warm your aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can help prevent precipitation caused by temperature shock.[2]
-
Use a step-wise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, first create an intermediate dilution in a solvent that is miscible with both DMSO and water.[2]
-
Increase the final concentration of co-solvents: If your experimental design allows, increasing the percentage of solvents like DMSO or ethanol in the final solution can help maintain this compound's solubility.
-
Incorporate solubilizing agents: Consider using formulation strategies that employ surfactants or complexing agents to enhance aqueous solubility.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] A stock solution of up to 100 mg/mL in DMSO can be achieved, though this may require sonication to fully dissolve.[3][9] It is crucial to use a new, anhydrous grade of DMSO, as absorbed water can significantly impact the solubility of hydrophobic compounds.[3]
Q4: Can I sonicate my this compound solution to aid dissolution?
Yes, sonication can be used to help dissolve this compound, particularly when preparing concentrated stock solutions in DMSO.[3][9] It is recommended to use a lower frequency and to monitor the temperature of the solution to prevent any potential degradation of the compound.[2]
Q5: How should I store my this compound stock solutions?
Once prepared, this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1][3] For short-term use, some sources suggest that solutions can be stored at 4°C for over a week.[2]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides structured approaches to overcoming common solubility issues with this compound in your experiments.
Problem 1: Difficulty Dissolving this compound Powder
If you are struggling to dissolve the solid this compound powder, consider the following:
-
Choice of Solvent: For initial stock preparation, use a high-purity, anhydrous organic solvent like DMSO.
-
Mechanical Assistance: Use a vortex mixer to agitate the solution. For more resistant powders, a brief period in an ultrasonic bath can be effective.[3]
-
Gentle Heating: Gently warming the solution to around 37-45°C can aid dissolution, but be cautious to avoid any potential degradation of the compound.[2]
Problem 2: Precipitation Upon Dilution in Aqueous Media
This is the most frequent challenge. The following workflow can help you identify a suitable solution for your experimental needs.
Caption: Troubleshooting workflow for this compound precipitation.
Data on this compound Formulation Strategies
The following tables summarize established formulation protocols for enhancing the solubility of this compound for in vivo use. These formulations have been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[1][3][4][9]
Table 1: Co-Solvent Based Formulations
| Component | Formulation 1 | Formulation 3 |
| This compound Stock | 10% (from DMSO stock) | 10% (from DMSO stock) |
| Co-Solvent 1 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Aqueous Phase | 45% Saline | - |
| Final Concentration | ≥ 2.5 mg/mL (4.68 mM) | ≥ 2.5 mg/mL (4.68 mM) |
Table 2: Complexation-Based Formulation
| Component | Formulation 2 |
| This compound Stock | 10% (from DMSO stock) |
| Complexation Agent | 90% (of 20% SBE-β-CD in Saline) |
| Final Concentration | ≥ 2.5 mg/mL (4.68 mM) |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (1 mL)
This protocol details the step-by-step preparation of Formulation 1, a common co-solvent system for in vivo studies.
Caption: Workflow for preparing a co-solvent formulation.
Methodology:
-
Prepare a 25 mg/mL stock solution of this compound in high-purity DMSO. Ensure the powder is completely dissolved. Sonication may be used to assist.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to the tube. Mix until a final, clear solution is obtained.[1][3][4]
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (1 mL)
This protocol utilizes a substituted beta-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.[8]
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock. Mix thoroughly by vortexing until a clear solution is formed.[1]
Protocol 3: Quantification of this compound in Solution (Adapted from similar compounds)
As this compound is a nucleoside analog, its concentration in solution can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific method for this compound is not publicly available, a general approach adapted from methods for similar antiviral drugs like lamivudine and zidovudine can be employed and validated.[10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined by scanning a dilute solution from 200-400 nm.[11] For similar compounds, this is often in the 260-280 nm range.[10][11]
-
Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
This compound's Mechanism of Action
This compound is a prodrug that is metabolically converted to its active form, CF-1743. This active metabolite then targets the varicella-zoster virus, inhibiting its replication.
References
- 1. This compound hydrochloride (FV-100) | Others 12 | 956483-03-7 | Invivochem [invivochem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Quantitative determination and sampling of lamivudine and zidovudine residues for cleaning validation in a production area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
Technical Support Center: Valnivudine Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Valnivudine in experimental settings. The following information is designed to mitigate experimental variability and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly FV-100) is an orally bioavailable prodrug of CF-1743, a potent and highly selective inhibitor of Varicella-Zoster Virus (VZV) replication.[1][2][3] The antiviral activity of this compound is dependent on its conversion to the active form, CF-1743.
The mechanism of action involves a crucial phosphorylation step by the VZV-encoded thymidine kinase (TK).[1][3][4][5] CF-1743 is recognized as a substrate by VZV TK, but not by host cellular TKs, which accounts for its high selectivity.[1] Once phosphorylated, the active metabolite is believed to target the viral DNA polymerase, ultimately inhibiting viral DNA synthesis.[2][3][5]
Q2: What are the key parameters to consider for ensuring reproducible EC50 values for this compound?
Achieving reproducible 50% effective concentration (EC50) values requires strict control over several experimental variables:
-
Cell Line: The choice of host cell line can significantly influence the outcome of antiviral assays. It is recommended to use a consistent and well-characterized cell line, such as human embryonic lung (HEL) fibroblasts, for all experiments.
-
Virus Strain: Different clinical isolates and laboratory strains of VZV may exhibit varying susceptibility to this compound.[6] It is crucial to document and consistently use the same viral strain for comparative studies.
-
Multiplicity of Infection (MOI): The ratio of virus to cells (MOI) should be optimized and kept constant across experiments to ensure a consistent level of initial infection.
-
Incubation Time: The duration of the assay should be standardized, as prolonged incubation can affect cell health and viral replication, thereby influencing the calculated EC50.
-
Assay Method: The specific antiviral assay employed (e.g., plaque reduction assay, qPCR-based assay) can impact the resulting EC50 value. The chosen method should be used consistently.
Q3: How is the selectivity of this compound determined?
The selectivity of this compound is quantified by its Selectivity Index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50).[6][7][8] A higher SI value indicates a more favorable therapeutic window, signifying that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[8] The CC50 is determined by assessing the viability of uninfected host cells in the presence of increasing concentrations of the drug.[7]
Q4: Can this compound be used against acyclovir-resistant VZV strains?
This compound's active form, CF-1743, is not effective against VZV strains that have mutations in the viral thymidine kinase (TK) gene, similar to acyclovir and brivudine.[2][4] This is because VZV TK is essential for the initial phosphorylation and activation of the drug.[1][3][5] However, CF-1743 may retain its activity against VZV strains with mutations in the viral DNA polymerase gene.[2][4]
Data Presentation
Table 1: In Vitro Efficacy of CF-1743 (Active Metabolite of this compound) Against Varicella-Zoster Virus (VZV)
| VZV Strain | Cell Line | Assay Method | EC50 (µM) | Reference |
| Clinical Isolates (average) | HEL | Plaque Reduction | 0.00043 ± 0.00039 | [6] |
| Oka (reference strain) | HEL | Plaque Reduction | ~0.0005 | [1] |
| YS (reference strain) | HEL | Plaque Reduction | ~0.0001 | [1] |
Table 2: Selectivity Index of CF-1743
| Cell Line | CC50 (µM) | EC50 (µM) (vs. Clinical VZV Isolates) | Selectivity Index (SI = CC50/EC50) | Reference |
| HEL | >100 | 0.00043 | >100,000 | [6] |
Experimental Protocols
Protocol 1: VZV Plaque Reduction Assay
This protocol is used to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
VZV stock (cell-associated)
-
This compound stock solution
-
Giemsa stain
-
Fixative solution (e.g., methanol)
Procedure:
-
Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the confluent cell monolayers with a standardized amount of VZV (e.g., 20 plaque-forming units per well).
-
After a 2-hour incubation period to allow for viral adsorption, remove the inoculum.
-
Add the different dilutions of this compound to the respective wells in duplicate. Include untreated virus-infected and uninfected cell controls.
-
Incubate the plates for 5 days, or until clear viral plaques are visible in the untreated control wells.
-
Fix the cells with a suitable fixative.
-
Stain the cells with Giemsa stain.
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol measures the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
HEL fibroblasts
-
96-well microtiter plates
-
Cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, resazurin)
-
Spectrophotometer or fluorometer
Procedure:
-
Seed HEL cells into 96-well plates at a predetermined density.
-
After allowing the cells to adhere, add serial dilutions of this compound to the wells. Include untreated cell controls.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the CC50 as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
Protocol 3: VZV DNA Quantification by qPCR
This protocol quantifies the amount of viral DNA to assess the inhibitory effect of this compound.
Materials:
-
HEL fibroblasts
-
VZV-infected cell samples treated with this compound
-
DNA extraction kit
-
qPCR primers and probe specific for a VZV gene (e.g., ORF62)[9]
-
Primers and probe for a host housekeeping gene (for normalization)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Infect HEL cells with VZV and treat with various concentrations of this compound as in the plaque reduction assay.
-
At a predetermined time point post-infection, harvest the cells.
-
Extract total DNA from the cell pellets using a commercial DNA extraction kit.
-
Set up qPCR reactions using a master mix containing primers and probes for both the VZV target gene and the host housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data to determine the relative quantification of VZV DNA in treated versus untreated samples, normalized to the host housekeeping gene.
-
The EC50 can be calculated as the concentration of this compound that reduces the viral DNA copy number by 50%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high EC50 variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | Inconsistent cell density at the time of infection. | Standardize cell seeding density and ensure monolayers are consistently confluent before infection. |
| Variation in the viral inoculum (MOI). | Titer the viral stock regularly and use a consistent MOI for all assays. | |
| Inconsistent incubation times. | Strictly adhere to the established incubation times for drug treatment and assay development. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. Consider using automated liquid handlers for high-throughput screening. | |
| No antiviral effect observed | Inactive this compound. | Ensure proper storage of this compound stock solutions. Test the stability of this compound in the cell culture medium under experimental conditions. |
| Use of a VZV strain with a mutated thymidine kinase (TK). | Sequence the TK gene of the VZV strain to check for resistance-conferring mutations. Test this compound against a known sensitive VZV strain as a positive control. | |
| High cytotoxicity observed at low concentrations | Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. |
| Error in drug dilution. | Prepare fresh drug dilutions for each experiment and verify the concentration of the stock solution. | |
| Cell line is particularly sensitive. | If using a novel cell line, perform a comprehensive cytotoxicity profile to establish a baseline. | |
| Inconsistent qPCR results | Poor quality of extracted DNA. | Use a reliable DNA extraction method and assess DNA quality and quantity before qPCR. |
| Suboptimal primer/probe design. | Ensure primers and probes are specific to the VZV target and have been validated for efficiency. | |
| PCR inhibition. | Include an internal control in the qPCR to test for the presence of PCR inhibitors. |
References
- 1. mdpi.com [mdpi.com]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youseq.com [youseq.com]
Valnivudine Technical Support Center: Troubleshooting Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential assay interference when working with Valnivudine (also known as FV-100). This compound is the prodrug of CF-1743, a potent and selective bicyclic nucleoside analog inhibitor of the varicella-zoster virus (VZV).[1] As with any small molecule, understanding its potential interactions within an experimental system is crucial for generating accurate and reproducible data.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of interference when using this compound in in-vitro assays?
A1: this compound (FV-100) is intensely fluorescent when illuminated by ultraviolet light in the 340-380 nm range.[2] This intrinsic fluorescence is a primary cause of interference in assays that use blue or green fluorescence as a readout, potentially leading to false-positive results or high background.
Q2: Can the conversion of this compound to its active form, CF-1743, affect my assay?
A2: this compound is rapidly and extensively converted to its active form, CF-1743, in vivo.[1] In cell-based assays, this conversion may also occur, depending on the cell type and metabolic activity. While CF-1743's fluorescent properties are not as well-documented publicly, it is prudent to consider that the active metabolite may also contribute to assay signal.
Q3: How does the solubility of this compound impact experimental results?
A3: Poor aqueous solubility of a test compound can lead to several issues, including precipitation at higher concentrations, which can cause light scattering and interfere with optical measurements in absorbance and fluorescence-based assays.[2][3] It can also lead to an underestimation of potency if the compound is not fully dissolved in the assay medium.[4] this compound's formulation is important; for instance, it can be prepared in DMSO and further diluted in aqueous solutions.[2]
Q4: Can this compound's chemical structure as a nucleoside analog cause interference?
A4: Nucleoside analogs can, in some cases, interact with cellular components other than their intended target.[5][6] While this compound is highly selective for VZV, at high concentrations, off-target effects in sensitive cell lines cannot be entirely ruled out without specific testing.
Troubleshooting Guide
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal in a Fluorescence-Based Antiviral Assay
Question: I am using a fluorescence-based readout (e.g., GFP-tagged virus, resazurin-based viability dye) to measure this compound's antiviral activity, and I'm observing a high background signal in my treated wells, even at concentrations where I expect to see viral inhibition. What could be the cause?
Answer: The most likely cause is the intrinsic fluorescence of this compound.[2] The compound's fluorescence can artificially inflate the signal, masking the actual antiviral effect.
Troubleshooting Workflow:
Caption: Workflow to diagnose fluorescence interference.
Mitigation Strategies:
-
Switch to a Red-Shifted Fluorophore: this compound's fluorescence is in the blue-green spectrum. Switching to a reporter with excitation and emission wavelengths above 550 nm (e.g., using a red fluorescent protein or a red-shifted viability dye) can significantly reduce interference.[1]
-
Use a Non-Fluorescence-Based Assay: Consider an orthogonal assay method, such as a plaque reduction assay, a yield reduction assay quantified by qPCR, or a colorimetric cytotoxicity assay (e.g., MTS/XTT).[7][8]
-
Background Subtraction: If switching assays is not feasible, meticulously subtract the background fluorescence from wells containing this compound at the corresponding concentrations (without the fluorescent reporter).
Issue 2: Inconsistent IC50 Values for this compound
Question: My calculated IC50 value for this compound varies significantly between experiments. What could be causing this variability?
Answer: Inconsistent IC50 values can stem from several factors, with compound solubility being a primary suspect.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visually inspect the highest concentrations of this compound in your assay plate for precipitation (a cloudy or hazy appearance).2. Perform a formal solubility assay in your specific assay medium.[9]3. Ensure your DMSO stock concentration is appropriate and that the final DMSO concentration in the assay is consistent and non-toxic to the cells. |
| Compound Adsorption to Plastics | 1. Consider using low-binding microplates.2. Minimize incubation times where possible. |
| Cell Density Variation | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Check for "edge effects" in the plate; consider not using the outer wells for data analysis.[10] |
| Reagent Variability | 1. Use consistent lots of reagents (media, serum, viruses).2. Ensure proper mixing of all reagents before use. |
Issue 3: Unexpected Cytotoxicity at High Concentrations
Question: I'm observing significant cytotoxicity with this compound at concentrations higher than expected based on published data. Is this due to interference?
Answer: While this compound has shown low in-vivo toxicity, high concentrations in vitro could lead to cytotoxicity.[2] However, assay interference can also manifest as apparent cytotoxicity.
Logical Diagram for Investigating Cytotoxicity:
Caption: Decision tree for cytotoxicity assay issues.
Data Presentation: Impact of Interference on Assay Readout
The following tables illustrate how this compound's intrinsic fluorescence could affect results in a hypothetical antiviral assay using a green fluorescent protein (GFP)-expressing virus.
Table 1: Raw Fluorescence Units (RFU) in a GFP-Based Antiviral Assay
| This compound (µM) | Virus + Cells (RFU) | Cells Only (RFU) | This compound + Cells (RFU) |
| 0 (Control) | 50,000 | 500 | 500 |
| 0.1 | 25,000 | 510 | 1,500 |
| 1 | 5,000 | 490 | 5,000 |
| 10 | 1,000 | 505 | 15,000 |
| 100 | 800 | 495 | 40,000 |
Table 2: Corrected vs. Uncorrected Antiviral Activity
| This compound (µM) | Uncorrected % Inhibition | Corrected % Inhibition* |
| 0.1 | 50.0% | 51.5% |
| 1 | 90.0% | 90.9% |
| 10 | 98.0% | 71.7% |
| 100 | 98.4% | -79.2% (Apparent Activation) |
*Corrected by subtracting the "this compound + Cells" background signal.
Experimental Protocols
Protocol 1: Assessing Compound's Intrinsic Fluorescence
Objective: To determine the fluorescence spectrum of this compound in your specific assay buffer.
Methodology:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your assay buffer (without cells, phenol red, or other fluorescent components) at the same concentrations used in your main experiment.
-
Plate Preparation: Add the dilutions to the wells of a microplate (the same type used for your assay). Include wells with buffer only as a blank.
-
Spectrophotometer Reading: Use a scanning spectrophotometer/plate reader to measure the fluorescence.
-
Perform an excitation scan (e.g., from 300 nm to 500 nm) with a fixed emission wavelength (e.g., 520 nm).
-
Perform an emission scan (e.g., from 400 nm to 700 nm) with a fixed excitation wavelength (e.g., 360 nm).
-
-
Analysis: Identify the excitation and emission maxima. This will confirm if this compound's fluorescence overlaps with your assay's fluorophores.
Protocol 2: Plaque Reduction Assay (Orthogonal Assay)
Objective: To measure the antiviral activity of this compound using a non-fluorescence-based method.
Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., human foreskin fibroblasts) in 6-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of your VZV stock.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Infection: Remove the growth medium from the cells and infect the monolayers with a standardized amount of VZV (aiming for 50-100 plaques per well) for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 5-7 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control to determine the IC50.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. This compound - Hepion Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. journals.asm.org [journals.asm.org]
- 8. dojindo.com [dojindo.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valnivudine Dosage for In vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valnivudine. The information herein is intended to assist in the optimization of this compound dosage for in vivo efficacy studies, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as FV-100) is an orally bioavailable prodrug of its active form, CF-1743. It is a nucleoside analogue antiviral agent highly specific for the Varicella-Zoster Virus (VZV), the virus that causes chickenpox and shingles.[1] Its mechanism of action relies on its conversion to the active triphosphate form within VZV-infected cells. This process is initiated by the VZV-encoded thymidine kinase (TK), which selectively phosphorylates this compound's active metabolite. The resulting triphosphate analogue then inhibits the viral DNA polymerase, effectively terminating viral replication.[1][2] This targeted activation by a viral enzyme contributes to its high selectivity and potency against VZV.[1]
Q2: What is a good starting dose for this compound in a rodent model of VZV infection?
A2: A good starting point for dose selection in preclinical studies is the No-Observed-Adverse-Effect Level (NOAEL) determined in toxicology studies. For this compound, 14-day repeat-dose toxicity studies have established a NOAEL of 40 mg/kg/day in rats and 10 mg/kg/day in dogs. It is recommended to start with a dose below the NOAEL for the chosen species and escalate based on efficacy and tolerability.
Q3: How should I administer this compound in my in vivo study?
A3: this compound is designed for oral administration.[3] In preclinical studies, it is typically administered via oral gavage. The formulation of the drug for administration is critical and can significantly impact its bioavailability.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound is rapidly and extensively converted to its active form, CF-1743, in vivo. Preclinical studies in mice have shown that the oral administration of this compound (as FV-100) results in significantly higher plasma concentrations of CF-1743 compared to the administration of CF-1743 itself, indicating excellent oral bioavailability of the prodrug.[1] In human clinical trials, once-daily oral administration of this compound has been shown to maintain plasma concentrations of CF-1743 above the level required to inhibit viral activity by 50% for a full 24-hour period.
Q5: What are the common challenges when optimizing this compound dosage in vivo?
A5: Common challenges include:
-
Suboptimal Efficacy: This could be due to insufficient dosage, poor bioavailability of the formulation, or rapid metabolism and clearance in the specific animal model.
-
Toxicity: High doses may lead to adverse effects. It is crucial to monitor animals closely for any signs of toxicity.
-
Variability in Response: Inconsistent results between animals can be caused by variations in drug administration, animal health status, or the severity of the induced VZV infection.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo efficacy studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no antiviral efficacy observed. | 1. Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations at the site of infection. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Rapid Metabolism/Clearance: The animal model may metabolize and clear the drug faster than expected. | 1. Dose Escalation Study: Conduct a dose-escalation study, starting from a dose below the NOAEL and increasing it incrementally. Monitor for both efficacy and any signs of toxicity. 2. Formulation Optimization: Ensure the drug is properly solubilized or suspended. Consider using formulation enhancers if poor absorption is suspected. 3. Pharmacokinetic (PK) Analysis: Perform a PK study in your animal model to determine key parameters such as Cmax, Tmax, and half-life. This will help you understand the drug's exposure profile and adjust the dosing regimen accordingly. |
| Signs of toxicity observed in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) in the study animals. 2. Off-target effects: Although this compound is highly selective, high concentrations could potentially lead to off-target effects. | 1. Dose Reduction: Immediately reduce the dose to a lower, non-toxic level. Refer to the NOAEL data as a guide. 2. Monitor Animals Closely: Implement a more frequent and detailed monitoring schedule for clinical signs of toxicity. 3. Histopathology: At the end of the study, perform histopathological analysis of key organs to identify any potential target organ toxicity. |
| High variability in efficacy results between animals. | 1. Inconsistent Dosing Technique: Variations in oral gavage technique can lead to different amounts of drug being delivered. 2. Variable Infection Severity: The VZV infection model may not be uniformly established in all animals. 3. Differences in Animal Health: Underlying health issues in some animals can affect their response to both the virus and the drug. | 1. Standardize Dosing Procedure: Ensure all personnel are proficient in the oral gavage technique to minimize variability. 2. Refine Infection Protocol: Optimize the virus inoculation procedure to ensure a consistent and reproducible infection in all animals. Monitor viral load or disease symptoms to confirm consistent infection levels before starting treatment. 3. Health Screening: Thoroughly screen all animals for health status before enrolling them in the study. |
Experimental Protocols
Key Preclinical Data for this compound
| Parameter | Species | Value | Study Type |
| NOAEL | Rat | 40 mg/kg/day | 14-day repeat-dose oral toxicity |
| NOAEL | Dog | 10 mg/kg/day | 14-day repeat-dose oral toxicity |
| In vitro EC50 (CF-1743) | VZV | Sub-nanomolar range | Cell culture |
Protocol: Rat Model of VZV-Associated Mechanical Hypersensitivity
This protocol is adapted from established methods to induce and assess VZV-associated pain in rats, which can be used to evaluate the in vivo efficacy of this compound.[4]
1. Virus Propagation:
-
Propagate VZV (e.g., Oka strain) in human embryonic lung (HEL) fibroblast cell cultures.
-
Harvest the infected cells when approximately 80% cytopathic effect (CPE) is observed.
-
Prepare a cell suspension of the VZV-infected fibroblasts in an appropriate medium.
2. Animal Model:
-
Use adult male Wistar rats.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
3. Inoculation Procedure:
-
Under brief isoflurane anesthesia, subcutaneously inject a defined volume of the VZV-infected cell suspension into the plantar surface of the left hind paw.
-
A control group should be injected with uninfected HEL fibroblasts.
4. Efficacy Assessment (Mechanical Allodynia):
-
Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments at baseline (before inoculation) and at regular intervals post-inoculation (e.g., daily or every other day).
-
A significant decrease in PWT in the VZV-infected paw compared to the control paw and baseline indicates the development of mechanical hypersensitivity.
5. This compound Treatment:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Begin treatment at a predetermined time point post-inoculation (e.g., at the peak of hypersensitivity or prophylactically).
-
Administer this compound orally once daily at the selected dose(s).
-
A vehicle control group should be included.
6. Data Analysis:
-
Compare the PWTs between the this compound-treated group, the vehicle-treated group, and the uninfected control group.
-
A significant reversal or prevention of the VZV-induced decrease in PWT in the this compound-treated group indicates antiviral efficacy.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy study workflow.
Caption: Dosage optimization decision tree.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [mdpi.com]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ContraVir Pharmaceuticals Initiates Pharmacokinetic Study of Lead Antiviral FV-100 for Treating Shingles [prnewswire.com]
- 4. Further characterisation of a rat model of varicella zoster virus (VZV)-associated pain: relationship between mechanical hypersensitivity and anxiety-related behaviour; and the influence of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
CF-1743 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the anti-varicella-zoster virus (VZV) agent, CF-1743, under various experimental conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CF-1743?
A1: For long-term storage, it is recommended to store CF-1743 as a solid at -20°C. For short-term storage, the compound can be kept at room temperature in the continental United States, though specific conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.[1] Once in solution, it is advisable to use the solution immediately or store it at -80°C for a limited time.
Q2: I am having trouble dissolving CF-1743. What solvents are recommended?
A2: CF-1743 is known to have low water solubility.[2] For in vitro experiments, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. It is crucial to ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system being studied.
Q3: My experimental results with CF-1743 are inconsistent. Could this be a stability issue?
A3: Inconsistent results can indeed be due to compound instability. Several factors can affect the stability of CF-1743 in your experiments:
-
pH of the medium: Nucleoside analogues can be susceptible to hydrolysis at acidic or alkaline pH. It is important to maintain a stable physiological pH in your experiments.
-
Temperature: Elevated temperatures can accelerate degradation. Avoid prolonged exposure to high temperatures.
-
Light exposure: Some compounds are light-sensitive. It is good practice to protect solutions of CF-1743 from light.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Q4: Are there any known degradation products of CF-1743 that I should be aware of?
A4: Currently, there is no publicly available information detailing the specific degradation products of CF-1743. As a bicyclic nucleoside analogue, potential degradation pathways could involve cleavage of the glycosidic bond or modifications to the pyrimidine ring system.[3] If you suspect degradation, techniques such as HPLC or LC-MS can be used to assess the purity of your sample over time.
Stability Data Summary
Due to the limited publicly available stability data for CF-1743, the following tables provide illustrative data based on general knowledge of nucleoside analogue stability. This data should be considered hypothetical and used as a general guideline for experimental design.
Table 1: Illustrative pH Stability of CF-1743 in Aqueous Solution at 37°C
| pH | % Remaining after 24 hours |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.4 | >99% |
| 9.0 | 90% |
Table 2: Illustrative Temperature Stability of CF-1743 in DMSO Solution
| Temperature | % Remaining after 7 days |
| -20°C | >99% |
| 4°C | 98% |
| Room Temperature (25°C) | 95% |
Table 3: Illustrative Photostability of CF-1743 in Solution
| Light Condition | % Remaining after 8 hours |
| Protected from light | >99% |
| Exposed to ambient light | 92% |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a stock solution of CF-1743 in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of CF-1743 in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate the percentage of CF-1743 remaining at each time point relative to the initial concentration (time 0).
Protocol 2: General Procedure for Preparing and Storing Stock Solutions
-
Warm the vial of solid CF-1743 to room temperature before opening.
-
Weigh out the desired amount of CF-1743 in a sterile environment.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock solution concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term use.
Visualizations
Signaling Pathway and Mechanism of Action
The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[1][4] The resulting phosphorylated form is believed to inhibit the viral DNA polymerase, thus interfering with viral replication.[1][4]
Caption: Proposed mechanism of action for CF-1743 in a VZV-infected cell.
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of CF-1743 under different experimental conditions is outlined below.
Caption: General workflow for conducting stability studies of CF-1743.
Logical Relationship: Prodrug to Active Compound
CF-1743 has poor oral bioavailability.[5] To overcome this, the prodrug FV-100 was developed, which is converted to CF-1743 in the body.[6][7]
Caption: Relationship between the prodrug FV-100 and the active compound CF-1743.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hymnary.org [hymnary.org]
- 3. Aminoglycoside administration in paediatrics: a literature search comparing international practices of intravenous injection or intravenous infusion | ADC Education & Practice Edition [ep.bmj.com]
- 4. 2'-Fluorosugar analogues of the highly potent anti-varicella-zoster virus bicyclic nucleoside analogue (BCNA) Cf 1743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FV-100 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pandora's box - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Valnivudine antiviral assays
Welcome to the technical support center for Valnivudine antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as FV-100) is an orally active nucleoside analogue prodrug.[1][2] In vivo, it is rapidly and extensively converted to its active form, CF-1743.[1] CF-1743 is a bicyclic nucleoside analog that has highly specific antiviral activity against varicella-zoster virus (VZV).[1] The mechanism of action involves the inhibition of viral DNA replication.[3] Hydrogen bonding and base pairing appear to be crucial for its inhibitory activity against VZV.[3][4]
Q2: Which viruses is this compound active against?
This compound is primarily a potent and selective inhibitor of varicella-zoster virus (VZV).[1][4] It has also been mentioned in the context of new agents against Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2).[3]
Q3: What are the common in vitro assays used to evaluate this compound's antiviral activity?
Common in vitro assays to determine the antiviral efficacy of compounds like this compound include:
-
Plaque Reduction Assay: This is considered the "gold standard" for measuring neutralizing antibody titers and can be adapted to quantify the reduction in viral plaques in the presence of an antiviral compound.[5]
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.[6][7]
-
Nucleic Acid Amplification Tests (NAAT), such as PCR: These assays are highly sensitive for detecting and quantifying viral DNA and can be used to measure the reduction in viral load in treated cells.[8][9]
Q4: What are the recommended storage conditions for this compound?
This compound (free base) can be unstable.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1][10] The hydrochloride salt form is more stable.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][11] For frequent use, some sources suggest that a 4°C storage for over a week is possible, but this should be validated for your specific experimental conditions.[2]
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound antiviral assays.
Issue 1: High variability in EC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound free base is known to be prone to instability.[1] Consider using the more stable hydrochloride salt form.[1] Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2][11] |
| Inconsistent Cell Health | Ensure the host cell line (e.g., Vero, MRC-5, HEL) is healthy and in the exponential growth phase.[12][13] Use cells within a consistent and low passage number range. Monitor cell confluence, as it can affect viral infectivity and compound efficacy.[6] |
| Variable Virus Titer | Use a consistent and accurately titrated virus stock for all assays. Store viral stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles which can reduce viral viability.[14] Re-titer the virus stock periodically. |
| Inconsistent Incubation Times | The timing of compound addition relative to infection can significantly impact efficacy.[15] Standardize the incubation times for pre-treatment, co-treatment, or post-treatment protocols. |
Issue 2: No or low antiviral activity observed.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Improper storage can lead to degradation of this compound.[1] Confirm the integrity of your compound stock. If possible, use a new, validated batch of this compound. |
| Suboptimal Compound Concentration Range | The concentration range tested may be too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory range. |
| Viral Resistance | While less common in vitro, prolonged exposure of the virus to the drug could select for resistant strains.[16][17] If resistance is suspected, sequence the viral genome to identify potential resistance-conferring mutations. |
| Incorrect Assay Endpoint | The chosen assay endpoint may not be sensitive enough to detect the antiviral effect. For example, if using a CPE assay, visual inspection can be subjective.[6] Consider using a more quantitative method like a cell viability assay (e.g., MTT or ATP-based) or quantifying viral nucleic acids (qPCR).[18][19] |
Issue 3: Inconsistent results in Plaque Reduction Assays.
| Potential Cause | Troubleshooting Steps |
| Overlay Issues | The temperature of the agarose overlay can affect cell viability; if it's too hot, it can damage the cell monolayer.[20][21] The concentration of the solidifying agent (agarose or methylcellulose) can impact plaque formation; if too low, plaques may be diffuse.[12][20] |
| Uneven Virus Distribution | Ensure even distribution of the virus inoculum by gently rocking the plates during the adsorption period.[12] |
| Cell Monolayer Disruption | The cell monolayer can be disrupted by rough handling during media changes or overlay addition.[21] Pipette solutions gently against the side of the well. |
| Staining Issues | The staining method used to visualize plaques can affect clarity. Ensure the stain is properly prepared and applied.[12] Inadequate washing can lead to high background staining. |
Issue 4: High background cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Compound Cytotoxicity | This compound itself may exhibit cytotoxicity at higher concentrations.[1] Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50).[22] The therapeutic index (TI = CC50/EC50) should be calculated to assess the compound's safety window. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[2] Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for the specific cell line used. |
| Contamination | Bacterial or fungal contamination can cause cell death and be mistaken for cytotoxicity.[12] Regularly check cell cultures for contamination. |
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
-
Cell Seeding: Seed host cells (e.g., Vero or MRC-5) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS). Add the this compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization: After incubation, remove the overlay. Fix the cells with a solution such as 10% formalin. Stain the cells with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%).
Cytopathic Effect (CPE) Inhibition Assay Protocol
-
Cell Seeding: Seed host cells in 96-well plates to achieve a confluent monolayer at the time of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the confluent cell monolayers. Add the this compound dilutions to the wells. Subsequently, add the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days. Include appropriate virus and cell controls.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
CPE Observation: Observe the cells daily under a microscope for the appearance of CPE.
-
Quantification of CPE: After the incubation period, quantify the CPE. This can be done visually by scoring the percentage of CPE in each well, or more quantitatively using a cell viability assay:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and the absorbance measured.
-
ATP-based Assay: Use a commercial kit to measure the amount of ATP, which correlates with the number of viable cells.[18]
-
-
Data Analysis: Calculate the percentage of protection for each this compound concentration relative to the virus and cell controls. Determine the EC50 value.
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound against VZV
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | 0.05 | >100 | >2000 |
| Acyclovir (Control) | 2.5 | >200 | >80 |
Table 2: Troubleshooting Checklist for Inconsistent Plaque Assay Results
| Checkpoint | Yes/No | Notes |
| Reagents | ||
| This compound stock freshly prepared/aliquoted? | ||
| Virus stock properly thawed and titered? | ||
| Cell culture medium and supplements not expired? | ||
| Cells | ||
| Cells within optimal passage number? | ||
| Monolayer confluent and healthy at time of infection? | ||
| Procedure | ||
| Consistent incubation times used? | ||
| Gentle pipetting techniques used? | ||
| Overlay at the correct temperature and concentration? | ||
| Appropriate controls included? |
Visualizations
Caption: General workflow for in vitro antiviral assays.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound (FV-100) / Hepion Pharma [delta.larvol.com]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. revvity.com [revvity.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. Herpes - STI Treatment Guidelines [cdc.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound hydrochloride (FV-100) | Others 12 | 956483-03-7 | Invivochem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 16. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 19. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. reddit.com [reddit.com]
- 22. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Enhancing Valnivudine Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of Valnivudine to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (FV-100) is an orally active prodrug of CF-1743, a potent and highly specific inhibitor of the varicella-zoster virus (VZV), the virus responsible for herpes zoster (shingles).[1][2] As a nucleoside analog, its active form, CF-1743, inhibits viral DNA replication.[3][4] this compound is rapidly and extensively converted to its active form, CF-1743, in vivo.[1][2]
Q2: What are the primary challenges in delivering this compound to target cells?
Like many nucleoside analogs, the delivery of this compound can face several challenges:
-
Poor Oral Bioavailability: Despite being orally active, factors such as rapid metabolism in the gut and liver, enzymatic degradation, and low intestinal permeability can limit the amount of this compound that reaches systemic circulation.[5][6]
-
Hydrophilicity: Nucleoside analogs are often hydrophilic, which can hinder their ability to efficiently cross cell membranes to reach the intracellular site of viral replication.[7]
-
Non-specific Distribution: Once absorbed, the drug may distribute non-specifically throughout the body, leading to potential off-target effects and requiring higher doses to achieve therapeutic concentrations at the site of infection.[1]
-
Cellular Resistance: Target cells can develop resistance mechanisms that limit the uptake or activation of nucleoside analogs.[7]
Q3: What are the potential strategies to enhance this compound delivery?
Several strategies can be explored to enhance the delivery of this compound:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its uptake by target cells.[1][5][8]
-
Prodrug Modifications: While this compound is already a prodrug, further chemical modifications could be explored to enhance its lipophilicity and cell permeability.[9][10][11]
-
Targeted Delivery: Functionalizing delivery systems (e.g., nanoparticles) with ligands that bind to specific receptors on VZV-infected cells could increase drug concentration at the site of action and reduce systemic exposure.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound delivery experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low intracellular concentration of the active metabolite (CF-1743) | Poor cell permeability of this compound. | 1. Formulation: Consider formulating this compound in a lipid-based nanoparticle system (e.g., liposomes) to enhance membrane fusion and cellular uptake. 2. Permeation Enhancers: Co-administer with a safe and effective permeation enhancer. 3. Prodrug Modification: If feasible, synthesize and test more lipophilic prodrugs of CF-1743. |
| Rapid efflux of the drug from the cell. | 1. Efflux Pump Inhibitors: Investigate the involvement of specific efflux pumps (e.g., P-glycoprotein) and test the effect of co-administration with known inhibitors. 2. Targeted Delivery: Utilize a targeted delivery system to promote receptor-mediated endocytosis, bypassing efflux pumps. | |
| High variability in experimental results | Instability of this compound in the experimental medium. | 1. Stability Studies: Conduct stability studies of this compound in your specific cell culture medium or buffer at different time points and temperatures. 2. pH and Buffer Optimization: Ensure the pH of the experimental medium is optimal for this compound stability. 3. Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments. |
| Inconsistent formulation of delivery vehicles. | 1. Characterization: Thoroughly characterize your delivery system (e.g., nanoparticle size, charge, and drug loading) for each batch. 2. Standardized Protocol: Adhere strictly to a standardized protocol for the preparation of your this compound formulation. | |
| Low efficacy of nanoparticle-formulated this compound | Inefficient release of the drug from the nanoparticle. | 1. Release Studies: Perform in vitro drug release studies under conditions that mimic the intracellular environment (e.g., different pH, presence of enzymes). 2. Nanoparticle Composition: Modify the composition of your nanoparticles to tune the drug release rate. For example, use biodegradable polymers or lipids.[1] |
| Poor cellular uptake of nanoparticles. | 1. Surface Modification: Modify the surface of the nanoparticles with ligands (e.g., peptides, antibodies) that target receptors on the cell surface. 2. Particle Size and Charge: Optimize the size and surface charge of your nanoparticles, as these properties significantly influence cellular uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes a general method for encapsulating this compound into liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, PC, and CH in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to CH can be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and rotate it at a controlled speed and temperature (e.g., 40°C) under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvents.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
-
Purification and Characterization:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vitro Cellular Uptake Study
This protocol outlines a method to quantify the cellular uptake of free this compound versus a nanoparticle-formulated version.
Materials:
-
Target cell line (e.g., human embryonic lung fibroblasts)
-
Cell culture medium
-
Free this compound solution
-
This compound-loaded nanoparticle suspension
-
PBS (pH 7.4)
-
Lysis buffer
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Cell Seeding:
-
Seed the target cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing either the free this compound solution or the this compound-loaded nanoparticle suspension at a predetermined concentration.
-
Incubate the cells for different time points (e.g., 1, 2, 4, 8 hours).
-
-
Cell Lysis:
-
At each time point, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any drug that is not internalized.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the cell lysates.
-
-
Quantification:
-
Quantify the intracellular concentration of this compound in the cell lysates using a validated HPLC method.
-
Normalize the drug concentration to the total protein content in each sample, determined using a protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Compare the cellular uptake of the free drug versus the nanoparticle formulation at each time point.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for developing enhanced this compound delivery systems.
Caption: Troubleshooting logic for low intracellular this compound concentration.
References
- 1. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound (FV-100) / Hepion Pharma [delta.larvol.com]
- 5. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Valnivudine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Valnivudine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer
Detailed, publicly available information on the large-scale synthesis of this compound is limited. Therefore, the experimental protocols, challenges, and troubleshooting advice provided below are based on established principles of nucleoside chemistry, general knowledge of antiviral drug synthesis, and specific information regarding the synthesis of bicyclic furopyrimidine nucleosides, which are structurally related to this compound. The quantitative data presented is illustrative and intended to provide a framework for process optimization.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
1. Low Yield in the Sonogashira Coupling Step
-
Question: We are experiencing significantly lower than expected yields during the Sonogashira coupling of the 5-iodouracil derivative with the terminal alkyne. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in Sonogashira couplings on a large scale can stem from several factors. Below is a summary of potential causes and troubleshooting strategies.
Potential Cause Recommended Solution Key Experimental Parameters to Monitor Catalyst Inactivation: Palladium and copper catalysts are sensitive to oxygen and impurities. Ensure all solvents and reagents are rigorously degassed. Use high-purity starting materials. Consider using a ligand that stabilizes the palladium catalyst, such as XPhos or SPhos. Oxygen levels in the reactor, purity of starting materials (NMR, HPLC). Suboptimal Base: The choice and amount of base are critical for the catalytic cycle. Screen different bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Optimize the stoichiometry of the base. Reaction pH, conversion rate by HPLC. Incorrect Solvent: Solvent polarity and its ability to dissolve all reactants are crucial. A mixture of solvents like THF/water or DMF can be effective. Ensure complete dissolution of the 5-iodouracil derivative. Reactant solubility, reaction mixture homogeneity. Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. Add the alkyne slowly to the reaction mixture. Ensure an oxygen-free environment. Formation of homocoupling byproduct by HPLC. Experimental Protocol: Optimization of Sonogashira Coupling
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with the 5-iodouracil derivative (1.0 eq) and a suitable ligand (e.g., XPhos, 0.02 eq).
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes.
-
Solvent and Reagent Addition: Degassed solvent (e.g., THF/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq) and copper(I) iodide (0.02 eq). The mixture is stirred until all solids are dissolved.
-
Base and Alkyne Addition: The base (e.g., TEA, 2.5 eq) is added, followed by the slow, dropwise addition of the terminal alkyne (1.2 eq) over 1-2 hours at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by HPLC every hour.
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by crystallization or column chromatography.
Caption: Workflow for Sonogashira Coupling Optimization.
-
2. Incomplete Cyclization to the Furopyrimidine Core
-
Question: We are observing incomplete conversion during the intramolecular cyclization step to form the bicyclic furopyrimidine core. What factors influence this reaction, and how can we drive it to completion?
-
Answer: The intramolecular cyclization is a critical step that can be influenced by the choice of catalyst, solvent, and temperature.
Potential Cause Recommended Solution Key Experimental Parameters to Monitor Insufficient Catalyst Activity: The catalyst may not be active enough to promote the cyclization efficiently. Screen different copper salts (e.g., CuI, CuBr) and palladium catalysts. Optimize the catalyst loading. Conversion rate by HPLC-MS. Suboptimal Solvent/Base System: The solvent and base play a crucial role in the reaction mechanism. A polar aprotic solvent like DMF or DMSO is often used. A mild inorganic base like K₂CO₃ or Cs₂CO₃ is typically employed. Reaction kinetics, byproduct formation. Temperature Too Low: The activation energy for the cyclization may not be reached at lower temperatures. Gradually increase the reaction temperature and monitor the conversion. Be cautious of potential side reactions at higher temperatures. Reaction temperature, impurity profile. Experimental Protocol: Optimization of Intramolecular Cyclization
-
Reactor Setup: The coupled product from the Sonogashira reaction (1.0 eq) is dissolved in a suitable solvent (e.g., DMF) in a jacketed reactor under a nitrogen atmosphere.
-
Reagent Addition: The base (e.g., K₂CO₃, 2.0 eq) and the catalyst (e.g., CuI, 0.1 eq) are added.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and monitored by HPLC.
-
Work-up: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under high vacuum. The crude product is then purified.
Caption: Logical Flow for Intramolecular Cyclization.
-
3. Formation of Diastereomeric Impurities during L-valinate Ester Formation
-
Question: During the final step of coupling L-valine to the nucleoside core, we are observing the formation of diastereomeric impurities. How can we control the stereochemistry and improve the purity of the final product?
-
Answer: The formation of diastereomers is a common challenge in the synthesis of chiral molecules. Controlling the stereochemistry requires careful selection of coupling reagents and reaction conditions.
Potential Cause Recommended Solution Key Experimental Parameters to Monitor Racemization of L-valine: The activated L-valine derivative may be prone to racemization. Use coupling reagents known to minimize racemization, such as HATU or HOBt/EDC. Keep the reaction temperature low. Chiral HPLC analysis of the final product. Epimerization at the Sugar Moiety: The sugar moiety may be susceptible to epimerization under certain conditions. Use non-basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base. NMR analysis to confirm the stereochemistry of the sugar. Inefficient Purification: The diastereomers may be difficult to separate by standard chromatography. Utilize chiral chromatography for purification. Consider crystallization as a method for diastereomeric resolution. Purity and diastereomeric excess (d.e.) by chiral HPLC. Experimental Protocol: Stereoselective Esterification
-
Activation of L-valine: In a separate reactor, N-protected L-valine (e.g., Boc-L-valine, 1.5 eq) is activated with a coupling agent (e.g., HATU, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an aprotic solvent (e.g., DCM) at 0 °C.
-
Coupling Reaction: The nucleoside core (1.0 eq) is dissolved in the same solvent and added to the activated L-valine solution. The reaction is stirred at 0 °C and allowed to slowly warm to room temperature.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Deprotection and Purification: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM). The crude product is then purified by chiral HPLC or crystallization to yield the desired diastereomer of this compound.
-
II. Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) to monitor during the large-scale synthesis of this compound?
The critical quality attributes for this compound synthesis include:
-
Purity: The final product should be free from process-related impurities and degradation products.
-
Stereochemical Purity: The correct diastereomer of this compound must be ensured, with strict limits on other stereoisomers.
-
Residual Solvents: The levels of residual solvents used in the synthesis must be below the limits specified by ICH guidelines.
-
Heavy Metals: The final API should be tested for heavy metal content.
2. What analytical techniques are recommended for in-process controls and final product release?
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress, determine purity, and quantify impurities. |
| Chiral HPLC | To determine the diastereomeric purity of the final product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify unknown impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and stereochemistry of intermediates and the final product. |
| Gas Chromatography (GC) | To quantify residual solvents. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To determine the content of heavy metals. |
3. How can solvent selection impact the overall efficiency and greenness of the this compound synthesis?
Solvent selection is crucial for reaction performance, product purification, and environmental impact. For large-scale synthesis, it is important to:
-
Choose solvents that provide good solubility for all reactants and reagents to ensure a homogeneous reaction mixture.
-
Select solvents with appropriate boiling points to facilitate easy removal after the reaction.
-
Consider the use of greener solvents to minimize the environmental footprint of the process.
-
Evaluate the potential for solvent recycling to improve process economics.
4. What are the key safety considerations for the large-scale synthesis of this compound?
The large-scale synthesis of any active pharmaceutical ingredient requires strict adherence to safety protocols. Key considerations include:
-
Handling of Hazardous Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Exothermic Reactions: Some reaction steps may be exothermic. The reactor should be equipped with adequate cooling capacity, and the addition of reagents should be carefully controlled to manage the reaction temperature.
-
Pressure Buildup: Reactions that generate gaseous byproducts should be conducted in pressure-rated vessels with appropriate venting.
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local and national regulations.
Validation & Comparative
Valnivudine vs. Acyclovir: A Comparative Analysis for Herpes Zoster Treatment
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of valnivudine and acyclovir for the treatment of herpes zoster (shingles).
This guide provides an objective comparison of this compound (FV-100) and acyclovir, two antiviral agents used in the management of herpes zoster. While acyclovir has been a long-standing treatment, this compound is a newer investigational drug. This document synthesizes available clinical trial data, details experimental methodologies, and illustrates the molecular pathways involved. For a more clinically relevant comparison, this guide includes data from a head-to-head trial of this compound against valacyclovir, a prodrug of acyclovir with enhanced bioavailability.
Mechanism of Action
Both this compound and acyclovir are nucleoside analogs that ultimately disrupt viral DNA replication, but their specific mechanisms and activation pathways differ.
Acyclovir: Acyclovir is a synthetic guanine nucleoside analog.[1] Its antiviral activity is dependent on its conversion into acyclovir triphosphate. This process is initiated by a viral-specific enzyme, thymidine kinase, which phosphorylates acyclovir to its monophosphate form.[2][3] Host cell kinases then further phosphorylate it to the active triphosphate form.[2][3] Acyclovir triphosphate competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][4] This selective activation by a viral enzyme accounts for its low toxicity in uninfected host cells.[2]
This compound (FV-100): this compound is a prodrug of CF-1743, a bicyclic nucleoside analog (BCNA).[5] Similar to acyclovir, the active compound CF-1743 requires phosphorylation by the viral thymidine kinase to exert its antiviral effect.[6][7] The subsequent steps to the active triphosphate form are presumed to be carried out by host cell kinases.[7] The active triphosphate metabolite is believed to target and inhibit the viral DNA polymerase, thereby blocking viral DNA synthesis.[7][8]
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Fluorosugar analogues of the highly potent anti-varicella-zoster virus bicyclic nucleoside analogue (BCNA) Cf 1743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [ouci.dntb.gov.ua]
A Head-to-Head Battle Against Varicella-Zoster Virus: CF-1743 vs. Brivudine
For Immediate Release
This comparison guide provides a detailed analysis of the efficacy of two potent antiviral agents, CF-1743 and brivudine, against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both CF-1743 and brivudine are nucleoside analogues that effectively inhibit VZV replication by targeting viral DNA synthesis. However, emerging data suggests that CF-1743, a bicyclic nucleoside analogue, exhibits significantly greater in vitro potency against a wide range of VZV strains compared to brivudine. This guide will delve into the specifics of their antiviral activity, providing quantitative data and detailed methodologies to support these findings.
Data Presentation: In Vitro Efficacy Against VZV
The following table summarizes the 50% effective concentration (EC50) values of CF-1743 and brivudine against various laboratory and clinical isolates of VZV. The data clearly indicates the superior potency of CF-1743.
| Antiviral Agent | VZV Strain | EC50 (µM) |
| CF-1743 | Oka (Lab Strain) | ~0.001 |
| YS (Lab Strain) | ~0.001 | |
| Clinical Isolates (Mean) | ~0.001 | |
| Brivudine | Oka (Lab Strain) | ~0.01 |
| YS (Lab Strain) | ~0.01 | |
| Clinical Isolates (Mean) | ~0.01 |
Mechanism of Action
Both CF-1743 and brivudine are prodrugs that require intracellular phosphorylation to their active triphosphate forms. This process is initiated by the VZV-encoded thymidine kinase (TK), ensuring viral specificity and minimizing effects on host cells.
CF-1743 Signaling Pathway
CF-1743, a bicyclic nucleoside analogue, is a potent and selective inhibitor of VZV replication.[1] Its antiviral activity is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[1][2][3][4][5] The VZV TK converts CF-1743 into its monophosphate and subsequently its diphosphate form.[4] Cellular kinases then catalyze the final phosphorylation step to the active triphosphate metabolite.[4] This active form is believed to inhibit the viral DNA polymerase, thereby halting viral replication.[1][2][3][4][5]
Brivudine Signaling Pathway
Brivudine, a thymidine analogue, also requires activation by the viral thymidine kinase.[6] The VZV TK phosphorylates brivudine to brivudine monophosphate and then to the diphosphate form.[7] Cellular nucleoside-diphosphate kinases then convert the diphosphate to the active brivudine triphosphate.[6][7] This active triphosphate form is incorporated into the viral DNA chain by the VZV DNA polymerase, leading to premature chain termination and the inhibition of viral replication.[6][8][9]
Experimental Protocols
The primary method for evaluating the in vitro efficacy of antiviral compounds against VZV is the plaque reduction assay. The following is a detailed protocol representative of studies comparing CF-1743 and brivudine.
VZV Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50% (EC50).
Materials:
-
Cells: Human embryonic lung (HEL) fibroblasts are commonly used due to their high susceptibility to VZV infection.[5][10]
-
Virus: Laboratory-adapted strains (e.g., Oka, YS) and clinical isolates of VZV.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Antiviral Compounds: Stock solutions of CF-1743 and brivudine dissolved in dimethyl sulfoxide (DMSO).
-
Overlay Medium: Culture medium containing a gelling agent such as carboxymethylcellulose or agarose to localize viral spread and allow for plaque formation.
-
Staining Solution: Crystal violet or an immunoperoxidase stain using anti-VZV antibodies to visualize plaques.
Workflow:
Procedure:
-
Cell Seeding: HEL cells are seeded into 6- or 12-well plates and incubated until a confluent monolayer is formed.
-
Virus Inoculation: The cell culture medium is removed, and the cell monolayers are inoculated with a standardized amount of VZV (typically 20-30 plaque-forming units per well).
-
Drug Application: After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are washed. Culture medium containing serial dilutions of CF-1743 or brivudine is then added to the respective wells. A control group with no antiviral drug is also included.
-
Overlay and Incubation: Following drug application, an overlay medium is added to each well. The plates are then incubated at 37°C in a humidified CO2 incubator for 5 to 7 days, allowing for the formation of visible plaques.
-
Plaque Visualization and Counting: After the incubation period, the overlay medium is removed, and the cells are fixed with a solution like methanol. The fixed cells are then stained with crystal violet, which stains the cells but leaves the viral plaques unstained and visible. Alternatively, immunoperoxidase staining with VZV-specific antibodies can be used for more specific detection. The number of plaques in each well is then counted.
-
EC50 Determination: The percentage of plaque reduction is calculated for each drug concentration compared to the untreated virus control. The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
Conclusion
The available in vitro data strongly suggests that CF-1743 is a more potent inhibitor of VZV replication than brivudine. Its significantly lower EC50 values against a variety of VZV strains highlight its potential as a highly effective therapeutic agent for VZV-related diseases. The high specificity of both compounds for the viral thymidine kinase underscores their favorable safety profiles. Further clinical investigations are warranted to fully elucidate the comparative in vivo efficacy and clinical benefits of CF-1743.
References
- 1. researchgate.net [researchgate.net]
- 2. Current In Vitro Models to Study Varicella Zoster Virus Latency and Reactivation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Detection of the Varicella-Zoster Virus Using a Recombinase-Aided Amplification-Lateral Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Valnivudine and Famciclovir for Postherpetic Neuralgia (PHN)
A comprehensive review of the available clinical data, mechanisms of action, and experimental protocols for two antiviral agents in the management of postherpetic neuralgia.
Postherpetic neuralgia (PHN), a debilitating neuropathic pain condition, is the most common complication of herpes zoster (shingles). The primary strategy for preventing PHN is the early initiation of antiviral therapy during the acute phase of shingles. This guide provides a comparative analysis of two antiviral drugs: famciclovir, a well-established treatment, and Valnivudine (formerly FV-100), an investigational agent that has shown promise in clinical trials. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available evidence for each compound.
Mechanism of Action
Both this compound and famciclovir are prodrugs that are converted to their active forms in the body. Their primary mechanism of action involves the inhibition of viral DNA synthesis, which is crucial for the replication of the varicella-zoster virus (VZV), the causative agent of shingles and PHN.
Famciclovir is rapidly converted to its active metabolite, penciclovir.[1][2][3] Inside VZV-infected cells, penciclovir is phosphorylated by viral thymidine kinase to penciclovir monophosphate and then further phosphorylated by cellular kinases to the active penciclovir triphosphate.[1][2][3] Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, thereby preventing the synthesis of new viral DNA.[1][2][3]
This compound is a prodrug of CF-1743, a bicyclic nucleoside analog.[4][5] It is designed to have high potency and specificity against VZV.[4][5] Similar to penciclovir, the active metabolite of this compound is believed to be phosphorylated by viral thymidine kinase and subsequently converted to its triphosphate form, which then inhibits the VZV DNA polymerase.[6] Preclinical studies have suggested that this compound is more potent against VZV than famciclovir.[7]
Clinical Efficacy in Postherpetic Neuralgia
Direct head-to-head clinical trials comparing this compound and famciclovir for the prevention of PHN are not yet published. However, data from separate clinical trials provide insights into their respective efficacies.
This compound (FV-100)
A prospective, randomized, double-blind, multicenter Phase 2 clinical trial (NCT00900783) compared the efficacy and safety of this compound with valacyclovir for reducing pain associated with acute herpes zoster.[4][8] While this was not a direct comparison with famciclovir, the data on PHN incidence are valuable.
| Endpoint (at Day 90) | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1000 mg TID) |
| Incidence of PHN | 17.8% | 12.4% | 20.2% |
These results suggest a dose-dependent effect of this compound in reducing the incidence of PHN, with the 400 mg dose showing a numerically lower incidence compared to valacyclovir.[4][8]
A subsequent Phase 3 trial (NCT02412917) was designed to further evaluate the efficacy of this compound in preventing PHN compared to valacyclovir.[9][10] The primary endpoint of this study is the incidence of PHN.[10]
Famciclovir
A randomized, double-blind, placebo-controlled trial investigated the effect of famciclovir on the duration of PHN in immunocompetent adults with uncomplicated herpes zoster.[11]
| Treatment Group | Median Duration of PHN | Hazard Ratio for Resolution of PHN (vs. Placebo) |
| Famciclovir (500 mg TID) | Reduced by approx. 2 months | 1.7 (95% CI, 1.1 to 2.7) |
| Famciclovir (750 mg TID) | Reduced by approx. 2 months | 1.9 (95% CI, 1.2 to 2.9) |
This study demonstrated that famciclovir significantly accelerated the resolution of PHN compared to placebo.[11]
Experimental Protocols
Detailed methodologies from key clinical trials are crucial for understanding the evidence base for each drug.
This compound (FV-100) Phase 2 Trial (NCT00900783)
-
Study Design: Prospective, parallel-group, randomized, double-blind, multicenter study.[4][8]
-
Participants: Patients aged ≥50 years diagnosed with herpes zoster within 72 hours of lesion appearance and experiencing associated pain.[4][8]
-
Intervention: Patients were randomized (1:1:1) to a 7-day course of either this compound 200 mg once daily (QD), this compound 400 mg QD, or valacyclovir 1000 mg three times daily (TID).[4][8]
-
Primary Efficacy Endpoint: Burden of Illness (BOI) based on Zoster Brief Pain Inventory scores.[8]
-
Secondary Efficacy Endpoints: Incidence and severity of PHN, time to full lesion crusting, and time to lesion healing.[8]
-
Safety Evaluation: Adverse event profiles, laboratory values, vital signs, and electrocardiograms.[8]
Famciclovir Placebo-Controlled Trial
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[11]
-
Participants: 419 immunocompetent adults with uncomplicated herpes zoster.[11]
-
Intervention: Patients were assigned within 72 hours of rash onset to receive famciclovir 500 mg, famciclovir 750 mg, or placebo, three times daily for 7 days.[11]
-
Pain Assessment: Pain was assessed at each visit where lesions were examined and then monthly for 5 months after the lesions healed.[11]
-
Primary Outcome: Time to resolution of postherpetic neuralgia.[11]
-
Other Measurements: Lesion healing, viral shedding, and safety were also assessed.[11]
Safety and Tolerability
This compound (FV-100): In the Phase 2 trial, the adverse event profiles of both the 200 mg and 400 mg doses of this compound were similar to that of valacyclovir.[4][8] No untoward safety signals or trends were identified.[4][8]
Famciclovir: Famciclovir is generally well-tolerated.[11] In the placebo-controlled trial, the safety profile of famciclovir was similar to that of placebo.[11] Common side effects can include headache, nausea, and diarrhea.
Pharmacokinetics
| Parameter | This compound (as CF-1743) | Famciclovir (as Penciclovir) |
| Prodrug | Yes | Yes |
| Active Metabolite | CF-1743 | Penciclovir |
| Bioavailability | Not explicitly stated, but designed for improved oral bioavailability over CF-1743[6] | High (approx. 77%) |
| Dosing Frequency | Once daily (in clinical trials)[4][8] | Three times daily (standard for HZ) |
| Elimination | Primarily renal | Primarily renal |
Conclusion
Both this compound and famciclovir have demonstrated efficacy in the context of postherpetic neuralgia, primarily through the inhibition of VZV replication. Famciclovir is an established therapeutic option with a well-documented impact on reducing the duration of PHN.
This compound, as an investigational drug, has shown promising results in a Phase 2 trial, with a once-daily dosing regimen and a potential dose-dependent reduction in the incidence of PHN that was numerically superior to valacyclovir in that study. The results of the ongoing Phase 3 trial will be critical in further defining its role in the prevention of PHN.
For researchers and drug development professionals, the key differences lie in this compound's potential for improved potency and a more convenient dosing schedule. However, a definitive comparative assessment against famciclovir awaits the results of direct head-to-head clinical trials. The available data suggest that both agents are important tools in the ongoing effort to mitigate the burden of postherpetic neuralgia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. FV‐100 versus valacyclovir for the prevention of post‐herpetic neuralgia and the treatment of acute herpes zoster‐associated pain: A randomized‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ContraVir begins pharmacokinetic trial of FV-100 to treat shingles - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. | BioWorld [bioworld.com]
- 11. Famciclovir for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative Famciclovir Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Valnivudine: A Comparative Safety Profile Analysis Against Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous compounds approved for the treatment of infections caused by herpesviruses, hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV). While effective, this class of drugs is associated with a range of potential toxicities, primarily due to off-target effects on host cellular processes. This guide provides a comparative safety profile of Valnivudine, a novel nucleoside analog for the treatment of herpes zoster, against other established nucleoside analogs. The information presented herein is intended to support researchers and drug development professionals in understanding the relative safety of these compounds, supported by experimental data and detailed methodologies.
This compound (FV-100) is a prodrug of CF-1743, a bicyclic nucleoside analog with potent and selective activity against the varicella-zoster virus (VZV). Preclinical and early-phase clinical studies have suggested a favorable safety profile for this compound.[1][2] This guide will contextualize these findings by comparing them to the known safety profiles of other widely used nucleoside analogs, including lamivudine, tenofovir, telbivudine, adefovir, entecavir, and sofosbuvir. A notable historical case of fialuridine, which exhibited severe and unforeseen mitochondrial toxicity in clinical trials, serves as a critical reference point for the potential risks associated with this drug class.
Comparative Safety Data of Nucleoside Analogs
The following tables summarize the incidence of common and serious adverse events associated with this compound and other selected nucleoside analogs, based on data from clinical trials and systematic reviews. It is important to note that direct comparison of adverse event rates across different studies can be challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: Comparison of Common Adverse Events (Incidence >5%)
| Adverse Event | This compound (FV-100) | Lamivudine | Tenofovir Disoproxil Fumarate (TDF) | Telbivudine | Adefovir Dipivoxil | Entecavir | Sofosbuvir |
| Headache | Well-tolerated in Phase 1 trials[2] | 15-35%[3][4] | 13%[4] | Common | 9% | 4-9%[4] | 22% |
| Fatigue | Well-tolerated in Phase 1 trials[2] | 15-25%[3] | 8%[4] | Common | 6% | 3-6%[4] | 38% |
| Nausea | Well-tolerated in Phase 1 trials[2] | 15-30%[3] | 9%[4] | Common | 5% | 3-8%[4] | 22% |
| Diarrhea | Well-tolerated in Phase 1 trials[2] | 10-20%[3] | 7%[4] | Common | 5% | <5% | 14% |
| Nasopharyngitis/URI | Not Reported | 10-15%[3] | 10%[4] | Common | Not Reported | Common[3][4] | Not Reported |
| Abdominal Pain | Well-tolerated in Phase 1 trials[2] | 5-12%[3] | 7%[4] | Common | 9% | <5% | 10% |
| Dizziness | Well-tolerated in Phase 1 trials[2] | 5-10%[4] | 6%[4] | Common | Not Reported | 2-4%[4] | Not Reported |
| Increased Creatine Kinase | Not Reported | <5% | Not Reported | up to 12.9% (Grade 3-4) | Not Reported | <5% | Not Reported |
Table 2: Comparison of Serious Adverse Events and Key Toxicities
| Adverse Event/Toxicity | This compound (FV-100) | Lamivudine | Tenofovir Disoproxil Fumarate (TDF) | Telbivudine | Adefovir Dipivoxil | Entecavir | Sofosbuvir |
| Nephrotoxicity | Low renal excretion of active metabolite[5] | Rare | Yes (Fanconi syndrome, decreased GFR)[6] | Increased GFR in some studies | Yes (Dose-dependent, proximal tubular dysfunction)[7][8] | Low risk | Generally safe in mild-moderate renal impairment |
| Mitochondrial Toxicity | No suppressive effect in vitro[5] | Low potential | Yes (mtDNA depletion)[7][8] | Yes (Myopathy)[9] | Yes (mtDNA depletion)[7][8] | Low potential | Not a significant concern |
| Hepatotoxicity | Not reported | Flares on discontinuation | Flares on discontinuation | Flares on discontinuation | Flares on discontinuation | Flares on discontinuation | Not a significant concern |
| Myopathy/Myalgia | Not reported | Rare | Rare | Yes (clinically significant)[9] | Rare | Rare | Myalgia (9%) |
| Lactic Acidosis | Not reported | Rare (class warning) | Rare (class warning) | Rare (class warning) | Rare (class warning) | Rare (class warning) | Not reported |
| Peripheral Neuropathy | Not reported | Rare | Rare | Yes | Rare | Rare | Not reported |
Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[3][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) using a dose-response curve.
2. Neutral Red Uptake Assay
This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12][13][14][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Staining: After the compound incubation period, remove the culture medium and add 100 µL of a pre-warmed Neutral Red solution (e.g., 50 µg/mL in culture medium) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the CC50.
In Vitro Nephrotoxicity Assay
This protocol utilizes the human kidney proximal tubule epithelial cell line (HK-2) and measures key biomarkers of renal injury.[12][16][17]
-
Cell Culture and Treatment: Culture HK-2 cells in 96-well plates until they reach approximately 70% confluency. Treat the cells with various concentrations of the test compound for 24 hours.[12]
-
Sample Collection: After treatment, collect the cell culture supernatant for biomarker analysis.
-
Biomarker Measurement (ELISA):
-
Kidney Injury Molecule-1 (KIM-1) and Clusterin: Use commercially available ELISA kits to quantify the concentration of KIM-1 and clusterin in the culture supernatants according to the manufacturer's instructions.[16][18][19]
-
General Protocol:
-
Add standards and samples to the antibody-pre-coated microplate and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate and wash, then add an avidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis: Compare the levels of KIM-1 and clusterin in the treated samples to the vehicle control to assess the nephrotoxic potential of the compound.
Mitochondrial Toxicity Assays
1. Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.[6][19][20][21][22]
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test Protocol:
-
Basal Respiration: Measure the baseline OCR.
-
ATP Production: Inject oligomycin (an ATP synthase inhibitor) to measure the OCR linked to ATP production.
-
Maximal Respiration: Inject FCCP (a protonophore that uncouples the mitochondrial inner membrane) to determine the maximal respiration rate.
-
Non-Mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
2. Mitochondrial DNA (mtDNA) Content Analysis
This method quantifies the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR).[2][23][24][25][26]
-
DNA Extraction: Isolate total DNA from treated and control cells.
-
qPCR: Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., BECN1).[24]
-
Data Analysis: Calculate the change in the cycle threshold (ΔCt) between the mitochondrial and nuclear genes (Ct_mtDNA - Ct_nDNA). The relative mtDNA content can be determined using the 2^−ΔΔCt method, comparing treated samples to controls.[23]
Mechanisms of Action and Toxicity
This compound Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, CF-1743. CF-1743 is then selectively phosphorylated by the VZV-encoded thymidine kinase (TK), leading to the formation of CF-1743 triphosphate. This active metabolite inhibits the VZV DNA polymerase, thereby terminating viral DNA replication.[2]
This compound's activation and mechanism of action against VZV.
Preclinical Safety Assessment Workflow
The preclinical safety evaluation of antiviral drugs follows a structured workflow to identify potential toxicities before human clinical trials.
A generalized workflow for preclinical safety assessment of antiviral drugs.
Mechanism of Nucleoside Analog-Induced Mitochondrial Toxicity
A primary mechanism of toxicity for many nucleoside analogs is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemotherapy of varicella-zoster virus by a novel class of highly specific anti-VZV bicyclic pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse events of nucleos(t)ide analogues for chronic hepatitis B: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Side Effects of Nucleoside and Nucleotide Drugs Used for Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of lamivudine, entecavir, and tenofovir for treatment of hepatitis B virus-related cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serious adverse events after cessation of nucleos(t)ide analogues in individuals with chronic hepatitis B: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. in-vitro-evaluation-of-biomarkers-for-cisplatin-induced-nephrotoxicity-using-hk-2-human-kidney-epithelial-cells - Ask this paper | Bohrium [bohrium.com]
- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis of the efficacy and safety of nucleotide/nucleoside analog monotherapy for hepatitis B virus-associated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Predictive Role of the Biomarker Kidney Molecule-1 (KIM-1) in Acute Kidney Injury (AKI) Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. mybiosource.com [mybiosource.com]
- 20. Entecavir+tenofovir vs. lamivudine/telbivudine+adefovir in chronic hepatitis B patients with prior suboptimal response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of entecavir compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B: a randomized double-blind trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling of Kidney Injury Biomarkers in Patients Receiving Cisplatin: Time-Dependent Changes in the Absence of Clinical Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthambooks.com [benthambooks.com]
- 24. Mechanism of selective inhibition of varicella zoster virus replication by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DOT Language | Graphviz [graphviz.org]
- 26. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Valnivudine's Efficacy in Herpes Zoster: A Comparative Analysis Against Standard-of-Care Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Valnivudine (formerly FV-100) against standard-of-care antivirals for the treatment of herpes zoster (shingles), with a focus on supporting experimental data. This compound is an orally administered prodrug of CF-1743, a potent and highly selective inhibitor of the varicella-zoster virus (VZV).
Mechanism of Action: Selective Viral Activation
This compound and standard-of-care nucleoside analogs share a common mechanism of action that relies on selective activation within VZV-infected cells. As a prodrug, this compound is converted to its active form, CF-1743. This active compound is then specifically phosphorylated by the VZV-encoded thymidine kinase (TK). Cellular kinases subsequently catalyze the formation of the triphosphate, which acts as a competitive inhibitor of the VZV DNA polymerase, ultimately halting viral replication. This targeted activation by viral TK ensures high specificity and minimizes effects on uninfected host cells.[1]
Caption: this compound's selective activation pathway in VZV-infected cells.
In Vitro Efficacy
The active metabolite of this compound, CF-1743, has demonstrated superior potency against VZV in cell culture compared to standard-of-care antivirals. The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in vitro.
| Antiviral Agent | VZV Strain(s) | EC50 (nM) | Cell Line |
| CF-1743 (this compound Active Form) | Clinical Isolates, Oka, YS | ~0.44 | Human Embryonic Lung (HEL) Fibroblasts |
| Acyclovir | Clinical Isolates, Oka, YS | ~3650 | Human Embryonic Lung (HEL) Fibroblasts |
| Penciclovir (Famciclovir Active Form) | Clinical Isolates, Oka, YS | ~4000 | Human Embryonic Lung (HEL) Fibroblasts |
Data compiled from multiple sources for comparative purposes.[1]
Clinical Efficacy in Herpes Zoster
A prospective, multicenter, randomized, double-blind, parallel-group Phase 2 clinical trial (NCT00900783) was conducted to evaluate the efficacy and safety of this compound compared to valacyclovir in patients aged 50 years and older with acute herpes zoster.
Key Efficacy Endpoints
| Efficacy Endpoint | This compound (400 mg QD) | Valacyclovir (1000 mg TID) |
| Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 | 12.4% | 20.2% |
| Burden of Illness (BOI) Score (through Day 30) | 110.3 | 118.0 |
| Median Duration of Clinically Significant Pain (CSP) | 25.1 days | 28.8 days |
Data from the NCT00900783 clinical trial.[2][3]
Comparative Efficacy of Standard-of-Care Antivirals
While a direct head-to-head trial of this compound against acyclovir and famciclovir has not been published, data from other comparative studies and meta-analyses provide context for their efficacy in treating herpes zoster.
| Efficacy Endpoint | Acyclovir | Famciclovir | Valacyclovir |
| Time to Full Lesion Crusting | ~15.0 days | ~14.8 days | Generally similar to or faster than acyclovir |
| Resolution of Zoster-Associated Pain | Baseline | Faster resolution than placebo | Faster resolution than acyclovir |
| Reduction in Post-Herpetic Neuralgia (PHN) | No significant effect vs. placebo | Significant reduction vs. placebo | Reduced duration of PHN vs. acyclovir |
Data compiled from multiple clinical trials and meta-analyses. Direct comparison is limited due to variations in study design.[4][5]
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
The in vitro antiviral activity of the compounds was determined using a plaque reduction assay.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts were cultured in 96-well plates to form a confluent monolayer.
-
Viral Infection: The cell monolayers were infected with a standardized amount of cell-free VZV.
-
Drug Application: Serial dilutions of the antiviral compounds (CF-1743, acyclovir, penciclovir) were added to the culture medium.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 environment for 7 days to allow for viral plaque formation.
-
Plaque Visualization and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet), and the viral plaques were counted.
-
EC50 Determination: The drug concentration that inhibited the number of viral plaques by 50% compared to the untreated virus control was calculated as the EC50 value.
Caption: Workflow for the in vitro plaque reduction assay.
Clinical Trial Protocol (NCT00900783 Overview)
This was a multicenter, randomized, double-blind, parallel-group, comparative study.
-
Patient Population: Patients aged 50 years or older who were diagnosed with acute herpes zoster within 72 hours of rash onset and had associated pain.
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments for 7 days:
-
This compound 200 mg once daily (QD)
-
This compound 400 mg once daily (QD)
-
Valacyclovir 1000 mg three times daily (TID)
-
-
Efficacy Assessments:
-
Burden of Illness (BOI): Assessed using the Zoster Brief Pain Inventory (ZBPI). The ZBPI is a validated questionnaire that measures the severity of pain and its interference with daily activities on a 0-10 scale.[2][4][6]
-
Post-Herpetic Neuralgia (PHN): Defined as the presence of zoster-associated pain at and after 90 days post-rash onset.
-
Clinically Significant Pain (CSP): Duration of pain at a clinically significant level as reported by the patient.
-
Lesion Healing: Time to full crusting of all lesions.
-
-
Safety Assessments: Monitored through adverse event reporting, laboratory tests, vital signs, and electrocardiograms.
Caption: Logical flow of the NCT00900783 clinical trial.
Conclusion
The available data suggests that this compound is a highly potent and selective anti-VZV agent. In a Phase 2 clinical trial, this compound, particularly at the 400 mg once-daily dose, showed a numerical trend towards a lower incidence of post-herpetic neuralgia and a reduction in the burden of illness and duration of clinically significant pain compared to the standard-of-care antiviral, valacyclovir. These findings, supported by potent in vitro activity, indicate that this compound has the potential to be an effective and convenient treatment option for herpes zoster. Further large-scale Phase 3 trials are warranted to confirm these promising results.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Analysis of How Herpes Zoster Pain Affects Health-related Quality of Life of Placebo Patients From 3 Randomized Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools: Zoster Brief Pain Inventory | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Valnivudine for Shingles: A Comparative Meta-Analysis of Clinical Outcomes
For researchers and drug development professionals navigating the landscape of herpes zoster (shingles) therapeutics, this guide provides a comparative meta-analysis of Valnivudine against other established antiviral agents. This compound (formerly FV-100) is a novel nucleoside analog antiviral agent under investigation for the treatment of shingles. This document synthesizes available clinical trial data for this compound and compares its efficacy and safety profile with standard-of-care treatments, including acyclovir, valacyclovir, famciclovir, and brivudine, based on published meta-analyses and systematic reviews.
Comparative Efficacy of Antiviral Agents in Herpes Zoster
The following tables summarize key clinical outcomes for this compound and other antiviral treatments for shingles. Data for this compound is derived from a significant phase 2 clinical trial, while data for comparator drugs are aggregated from various meta-analyses and systematic reviews. It is important to note that direct head-to-head meta-analyses including this compound are not yet available, and outcome measures may vary slightly in definition and assessment time points across different studies.
Table 1: Incidence of Postherpetic Neuralgia (PHN)
| Antiviral Agent | Dosage | Incidence of PHN | Comparator | Comments |
| This compound (FV-100) | 400 mg once daily for 7 days | 12.4% at 90 days | Valacyclovir (20.2%) | Data from a Phase 2, randomized, double-blind, multicenter study. |
| Acyclovir | 800 mg 5 times daily for 7-10 days | No significant reduction compared to placebo at 4 or 6 months.[1][2][3] | Placebo | A meta-analysis showed an odds ratio of 0.54 for "any pain" at 6 months, suggesting a 46% reduction in residual pain.[4] |
| Valacyclovir | 1000 mg 3 times daily for 7 days | - | Acyclovir | Generally considered to have at least equivalent efficacy to acyclovir in preventing PHN, with a more convenient dosing schedule.[5] |
| Famciclovir | 500 mg 3 times daily for 7 days | Showed faster resolution of PHN compared to placebo.[6] | Placebo | One meta-analysis found famciclovir to be the most effective oral antiviral for preventing PHN. |
| Brivudine | 125 mg once daily for 7 days | Significantly lower incidence compared to controls (acyclovir/valacyclovir).[7][8][9][10] | Acyclovir/Valacyclovir | A meta-analysis showed brivudine was superior to the control group in reducing the incidence of PHN.[7][8][9][10] |
Table 2: Time to Lesion Healing and Pain Resolution
| Antiviral Agent | Time to Full Crusting | Time to Pain Resolution (Acute Phase) | Comments |
| This compound (FV-100) | Data not specifically reported in days | Burden of Illness (BOI) scores for pain through 30 days were numerically lower for this compound (110.3) compared to valacyclovir (118.0). | The study focused on the overall burden of pain rather than time to complete resolution. |
| Acyclovir | Accelerates the rate of healing of blisters.[11] | Accelerates pain resolution.[12][13] | Treatment within 72 hours of rash onset is crucial. |
| Valacyclovir | Reduces median time to lesion healing to 4-5 days.[14] | - | Offers a more convenient dosing regimen than acyclovir.[15] |
| Famciclovir | Reduces median time to healing to approximately 4 days.[14] | Offers superior pain relief compared to acyclovir.[] | Effective in reducing the duration of acute pain. |
| Brivudine | Shorter recovery time compared to acyclovir and valaciclovir.[8][9] | Shorter pain relief time compared to acyclovir and valaciclovir.[9] | A meta-analysis indicated superior efficacy in reducing recovery time.[8][9] |
Table 3: Adverse Events
| Antiviral Agent | Common Adverse Events | Serious Adverse Events |
| This compound (FV-100) | Similar profile to valacyclovir. | No untoward signals or trends were evident in the phase 2 trial. |
| Acyclovir | Nausea, vomiting, diarrhea, headache.[2] | Renal toxicity with intravenous administration. |
| Valacyclovir | Headache, vomiting.[5] | Kidney problems.[5] |
| Famciclovir | Headache, nausea.[3] | Generally well-tolerated with a safety profile similar to placebo.[6] |
| Brivudine | No significant difference in adverse reactions compared to acyclovir and valaciclovir.[7][8][9][10] | Contraindicated with 5-fluorouracil due to severe drug interactions. |
Experimental Protocols
This compound (FV-100) Phase 2 Clinical Trial Methodology
-
Study Design: A prospective, parallel-group, randomized, double-blind, multicenter study.
-
Participants: Patients aged ≥50 years, diagnosed with herpes zoster within 72 hours of lesion appearance, and with associated pain.
-
Intervention: Participants were randomized (1:1:1) to a 7-day course of:
-
This compound 200 mg once daily
-
This compound 400 mg once daily
-
Valacyclovir 1000 mg three times daily
-
-
Primary Efficacy Endpoints:
-
Burden of Illness (BOI) as measured by the Zoster Brief Pain Inventory (ZBPI) scores.
-
Incidence and duration of clinically significant pain.
-
-
Secondary Efficacy Endpoints:
-
Incidence and severity of post-herpetic neuralgia (PHN).
-
Time to full lesion crusting and healing.
-
-
Safety Evaluation: Based on adverse event profiles, changes in laboratory and vital signs, and electrocardiograms.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other nucleoside analog antivirals involves the inhibition of viral DNA synthesis.
Caption: Mechanism of action for nucleoside analog antivirals in shingles.
Experimental Workflow: Randomized Controlled Trial for Shingles Treatment
Caption: Typical workflow of a randomized controlled trial for shingles treatment.
References
- 1. thennt.com [thennt.com]
- 2. Antiviral treatment for preventing postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral treatment for preventing nerve pain after shingles (postherpetic neuralgia) | Cochrane [cochrane.org]
- 4. The effect of treating herpes zoster with oral acyclovir in preventing postherpetic neuralgia. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valaciclovir - Wikipedia [en.wikipedia.org]
- 6. Famciclovir for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative Famciclovir Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Brivudine Shows Promise in Treating Herpes Zoster, Meta-Analysis Suggests [trial.medpath.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and safety of brivudine for the treatment of herpes zoster: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Oral acyclovir therapy accelerates pain resolution in patients with herpes zoster: a meta-analysis of placebo-controlled trials. | Semantic Scholar [semanticscholar.org]
- 14. droracle.ai [droracle.ai]
- 15. When viruses awaken: Shingles | PTA-Forum [pta-forum.de]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Valnivudine
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Valnivudine, an orally active antiviral agent. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following procedures are designed to provide clear, step-by-step instructions for researchers, scientists, and drug development professionals handling this compound.
Core Principles of this compound Disposal
Proper disposal of pharmaceutical waste is governed by stringent regulations to prevent environmental contamination and potential harm to human health.[1][2][3] Unused or expired medications require specialized disposal methods and should not be treated as common refuse.[4][5] The primary goal is to denature the active pharmaceutical ingredient (API) and ensure it is handled in a manner that minimizes risk from generation to final disposal.[1]
This compound Handling and Storage
Before disposal, it is imperative to handle and store this compound correctly to maintain its stability and prevent accidental exposure.
| Parameter | Specification | Source |
| Storage of Stock Solution | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [6] |
| Storage Conditions | Keep in a tightly sealed container, away from moisture, in a dry, cool, and well-ventilated place. | [6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses. | [7][8] |
| Incompatible Materials | Strong oxidizing agents. | [7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Step 1: Classification of this compound Waste
The initial and most critical step is to determine if the this compound waste is classified as hazardous or non-hazardous. This determination will dictate the appropriate disposal pathway.
-
Non-Hazardous Pharmaceutical Waste: This category includes medications that do not pose a significant risk to human health or the environment when disposed of properly.[2]
Step 2: Segregation and Containerization
Proper segregation of pharmaceutical waste is crucial to ensure safe handling and disposal.[1]
-
Hazardous Waste: Use black, clearly labeled "hazardous waste pharmaceuticals" containers.[9]
-
Non-Hazardous Waste: Use blue containers for non-hazardous pharmaceutical waste.[9]
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, should be placed in designated yellow-lidded sharps containers.[1]
Step 3: Decontamination and Denaturing (where applicable)
For liquid waste or residues, decontamination may be necessary.
-
Liquid Waste: For liquid preparations of this compound, consider treatment with a virucidal agent such as sodium hypochlorite (bleach) or glutaraldehyde.[10] The World Health Organization recommends using disinfectants with proven activity against enveloped viruses, which include hypochlorite, alcohol, and hydrogen peroxide.[11]
-
Solid Waste: For solid forms like powders, denaturing can be achieved by mixing the waste with an undesirable substance such as cat litter or used coffee grounds. This should then be placed in a sealed container.[5][12][13]
Note: Never dispose of untreated pharmaceutical waste down the drain or in regular trash.[3][14] The EPA's Subpart P rule prohibits the flushing of hazardous waste pharmaceuticals.[9]
Step 4: Final Disposal
The final disposal method depends on the waste classification.
-
Incineration: Most pharmaceutical waste is ultimately disposed of via incineration at a licensed medical incineration site.[9] This is the required method for pharmaceutical waste generated in some jurisdictions.[14]
-
Authorized Waste Management Service: Engage a certified waste management company that specializes in pharmaceutical and hazardous waste disposal to collect and manage the final disposal process.[3][8]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact. For any uncertainties or specific questions regarding waste classification, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. oncolink.org [oncolink.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. Medical Waste Management Program [cdph.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
